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  • Product: 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol

Core Science & Biosynthesis

Foundational

Architectural and Synthetic Profiling of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol: A Privileged Scaffold in CNS Drug Discovery

Introduction & Molecular Architecture The 8-azabicyclo[3.2.1]octane (tropane) framework is a cornerstone of medicinal chemistry, historically recognized for its profound interaction with monoamine transporters and acetyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Architecture

The 8-azabicyclo[3.2.1]octane (tropane) framework is a cornerstone of medicinal chemistry, historically recognized for its profound interaction with monoamine transporters and acetylcholine receptors. 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (often referred to as N-phenylnortropine or N-phenylnorpseudotropine, depending on C3 stereochemistry) represents a highly specialized derivative where the canonical N-methyl group is replaced by an N-phenyl moiety.

From a structural perspective, this substitution fundamentally alters the electron density of the bridgehead nitrogen. The lone pair on the nitrogen partially delocalizes into the phenyl ring, reducing the overall basicity of the amine compared to standard aliphatic tropanes. Furthermore, the steric bulk of the phenyl group restricts the conformational flexibility of the bicyclic system, forcing the molecule into a rigid vector that is highly advantageous for targeted hydrophobic pocket binding in G-protein-coupled receptors (GPCRs) and monoamine transporters.

Physicochemical Profiling

Understanding the physicochemical parameters of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol is critical for predicting its pharmacokinetic behavior, particularly its ability to cross the blood-brain barrier (BBB). The data summarized below demonstrates excellent alignment with Lipinski's Rule of Five, making it an ideal building block for neuroactive pharmaceutical ingredients[1].

PropertyValuePharmacological Implication
Chemical Name 8-Phenyl-8-azabicyclo[3.2.1]octan-3-olDefines the N-phenyl tropane core.
CAS Registry Number 1706462-62-5Unique identifier for procurement and regulatory tracking.
Molecular Formula C13H17NO-
Molecular Weight 203.28 g/mol Low MW allows for downstream derivatization without exceeding the 500 Da limit.
SMILES OC1CC2CCC(C1)N2c3ccccc3Useful for in silico docking and QSAR modeling.
Topological Polar Surface Area ~23.47 ŲHighly lipophilic; ideal for rapid CNS penetration (optimal BBB TPSA < 90 Ų).
H-Bond Donors / Acceptors 1 / 2Low H-bonding profile minimizes desolvation energy penalties during receptor binding.
Predicted LogP 1.8 – 2.2Optimal lipophilicity for partitioning into lipid bilayers.

Advanced Synthetic Methodology

The synthesis of 8-phenyl-8-azabicyclo[3.2.1]octan-3-ol is typically achieved via the late-stage N-arylation of nortropine. Because nortropine is a sterically hindered secondary amine, traditional nucleophilic aromatic substitution (SNAr) is often ineffective. Instead, palladium-catalyzed Buchwald-Hartwig cross-coupling is the gold standard.

Experimental Protocol: Palladium-Catalyzed N-Phenylation

Objective: Synthesize the target scaffold via the cross-coupling of nortropine and bromobenzene.

Causality & Catalyst Design: The rate-limiting step in the Buchwald-Hartwig amination of hindered secondary amines is reductive elimination. Standard phosphine ligands often fail, leading to β-hydride elimination byproducts. RuPhos is specifically selected because its large steric bulk and electron-rich biaryl structure accelerate reductive elimination, suppressing unwanted side reactions[2].

Step-by-Step Methodology:

  • System Preparation (Self-Validation: Oxygen Exclusion): Flame-dry a Schlenk tube under vacuum and backfill with ultra-high purity Argon (repeat 3x). Causality: The Pd(0) active species is highly susceptible to oxidation; rigorous deoxygenation is non-negotiable for catalyst turnover.

  • Reagent Charging: Add nortropine (1.0 equiv), bromobenzene (1.2 equiv), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv). Causality: NaOtBu is a strong base required to deprotonate the amine upon coordination to the Pd complex, facilitating the formation of the palladium-amido intermediate.

  • Solvent Addition: Inject anhydrous, degassed toluene to achieve a 0.2 M concentration. Causality: Non-polar solvents like toluene stabilize the catalytic cycle intermediates better than polar aprotic solvents in this specific ligand system.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 12–24 hours under continuous stirring.

  • In-Process Monitoring (Self-Validation): At 12 hours, sample 10 µL, quench in LC-MS grade methanol, and analyze via UPLC-MS. The reaction is deemed complete when the nortropine mass peak (m/z 128) is depleted and the product peak (m/z 204 [M+H]+) plateaus.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and insoluble salts. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (DCM:MeOH gradient) to yield the pure product.

SynthesisWorkflow Nortropine Nortropine (Secondary Amine) Catalyst Pd2(dba)3 / RuPhos NaOtBu, Toluene Nortropine->Catalyst Halobenzene Aryl Halide (e.g., Bromobenzene) Halobenzene->Catalyst Product 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (Target Scaffold) Catalyst->Product 90°C, 12-24h Cross-Coupling

Figure 1: Buchwald-Hartwig amination workflow for N-phenylation of the tropane scaffold.

Pharmacological Derivatization & Application

The C3-hydroxyl group of 8-phenyl-8-azabicyclo[3.2.1]octan-3-ol serves as a highly versatile synthetic handle for downstream drug discovery. The rigid bicyclic structure forces the N-phenyl group into a specific spatial vector, which is highly prized in the development of selective receptor modulators.

  • 5-HT2B Receptor Antagonism: Derivatives of this scaffold are extensively utilized as intermediates for synthesizing potent serotonin 5-HT2B receptor antagonists. These compounds are critical in treating mitral valve disease and congestive heart failure[3]. By oxidizing the C3-hydroxyl to a ketone and performing a reductive amination, researchers can append complex indole-carboxamide moieties that perfectly occupy the 5-HT2B binding pocket.

  • Dopamine Transporter (DAT) Modulation: Tropane derivatives are classic DAT ligands. Esterification of the C3-hydroxyl group yields analogs that can map the binding dynamics of the dopamine reuptake machinery, providing insights into treatments for neurodegenerative diseases and addiction.

Derivatization Core 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol Oxidation Oxidation (Swern/Dess-Martin) Tropinone Derivative Core->Oxidation C3-OH to C=O Esterification Esterification Tropane Ester Analogs Core->Esterification C3-OH to C3-O-Acyl Amidation Reductive Amination 5-HT2B Antagonists Oxidation->Amidation via C3-NH2 intermediate

Figure 2: Downstream derivatization pathways for the 8-phenyltropane scaffold.

Analytical Validation Protocols

To ensure the integrity of the synthesized 8-phenyl-8-azabicyclo[3.2.1]octan-3-ol, the following analytical signatures must be validated:

  • 1H NMR (CDCl3, 400 MHz): The N-phenyl protons will appear as distinct multiplets in the aromatic region (δ 6.7 - 7.3 ppm). Crucially, the bridgehead protons (C1 and C5) will shift downfield compared to a standard N-methyl tropine due to the deshielding anisotropic effect of the phenyl ring, typically resonating around δ 4.2 - 4.5 ppm. The C3 methine proton will appear as a multiplet around δ 4.0 ppm, with its exact coupling constants dictating the endo or exo stereochemical assignment.

  • Mass Spectrometry (ESI-MS): Positive ion mode (ESI+) will yield a dominant pseudo-molecular ion peak [M+H]+ at m/z 204.1.

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Exploratory

In Vitro Pharmacological Profiling of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol: Mechanisms, Receptor Kinetics, and Assay Methodologies

Target Audience: Neuropharmacologists, Medicinal Chemists, and Assay Development Scientists. Executive Summary 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (CAS: 1706462-62-5) is an N-phenyl substituted analog of the tropane a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Neuropharmacologists, Medicinal Chemists, and Assay Development Scientists.

Executive Summary

8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (CAS: 1706462-62-5) is an N-phenyl substituted analog of the tropane alkaloid core. While heavily utilized in medicinal chemistry as a privileged molecular building block for synthesizing high-affinity Dopamine D2 receptor ligands and monoamine transporter (MAT) inhibitors[1], the standalone scaffold possesses intrinsic neuropharmacological activity. This technical whitepaper delineates its in vitro mechanism of action, focusing on its interaction with Monoamine Transporters (DAT/SERT) and Muscarinic Acetylcholine Receptors (mAChRs), and establishes self-validating assay protocols for its characterization.

Molecular Mechanism of Action (In Vitro)

As an Application Scientist, I approach the 8-azabicyclo[3.2.1]octane core not just as a chemical structure, but as a dynamic key interacting with complex protein locks. The substitution of the canonical N-methyl group (found in tropine) with an N-phenyl moiety fundamentally alters the binding thermodynamics at two primary CNS targets:

Monoamine Transporter (DAT/SERT) Inhibition

The 8-azabicyclo[3.2.1]octane core is a well-documented scaffold for monoamine reuptake inhibitors[2]. The introduction of the bulky N-phenyl group forces the molecule to engage in π−π stacking interactions with aromatic residues (e.g., Phe320 in hDAT) within the S1 binding site.

  • Causality of Action: This steric bulk restricts the transporter from transitioning to the inward-facing conformation. By trapping DAT in an outward-facing, inhibitor-bound state, the compound acts as a competitive inhibitor, preventing the translocation of dopamine across the synaptic membrane[1].

Muscarinic Acetylcholine Receptor (mAChR) Antagonism

Tropane derivatives inherently bind to the orthosteric site of mAChRs[3]. The 3-hydroxyl group acts as a critical hydrogen bond donor to aspartate residues (e.g., Asp105 in M3), while the protonated bridgehead nitrogen forms a stabilizing salt bridge.

  • Causality of Action: The N-phenyl group introduces steric clash in the tightly packed M1/M2 orthosteric pockets but can access an extended hydrophobic vestibule. This shifts the compound's profile towards a competitive antagonist, blocking acetylcholine-mediated IP3/DAG signaling cascades[3].

Mechanistic Pathway & Assay Logic Visualization

MOA Compound 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (N-Phenyltropine) Target1 Dopamine Transporter (DAT) Competitive Inhibition Compound->Target1 High Affinity Binding Target2 Muscarinic Receptors (mAChR) Orthosteric Antagonism Compound->Target2 Moderate Affinity Binding Effect1 Decreased [3H]DA Uptake in CHO-hDAT Cells Target1->Effect1 In Vitro Assay Effect2 Displacement of [3H]NMS in Radioligand Assay Target2->Effect2 In Vitro Assay Outcome1 Elevated Extracellular DA (Synaptic Cleft Model) Effect1->Outcome1 Functional Result Outcome2 Inhibition of IP3/DAG Signaling Cascade Effect2->Outcome2 Functional Result

Fig 1: In vitro mechanistic pathways and assay validation logic for 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol.

Self-Validating Experimental Protocols

An assay is only as reliable as its internal controls. The following in vitro protocols integrate strict self-validation steps to distinguish true receptor-mediated effects from non-specific binding or artifactual cytotoxicity.

Protocol A: Radioligand Competition Binding Assay (hDAT)
  • Objective: Determine the Ki​ of the compound at the human Dopamine Transporter.

  • Experimental Rationale: We utilize [3H] WIN 35,428 instead of [3H] Dopamine. WIN 35,428 is a metabolically stable tropane analog that locks the transporter in the outward-facing state, providing a highly specific baseline for competitive displacement by our tropane-based test compound[2].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing hDAT. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve receptor structural integrity.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM [3H] WIN 35,428, and varying concentrations of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (10 pM to 100 µM).

  • Self-Validation Step (Non-Specific Binding): Define non-specific binding (NSB) using 10 µM Nomifensine in parallel control wells. Logic: If NSB exceeds 15% of total binding, the membrane wash protocol is deemed insufficient, and the assay plate must be rejected to prevent skewed IC50​ calculations.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific adherence). Wash 3x with cold buffer. Quantify using liquid scintillation counting.

  • Data Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional Neurotransmitter Uptake Assay
  • Objective: Confirm that receptor binding translates to functional inhibition of monoamine reuptake[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-hDAT cells in 24-well plates at 105 cells/well and culture overnight.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate cells with the test compound for 20 minutes at 37°C.

  • Uptake Phase: Add 20 nM [3H] Dopamine for exactly 10 minutes.

  • Self-Validation Step (Cytotoxicity Control): Run a parallel MTT viability assay on an identical plate. Logic: Tropane derivatives can exhibit membrane-disrupting properties at high micromolar concentrations. If MTT viability at 100 µM drops below 95%, the corresponding functional uptake data point must be excluded to prevent confounding compound cytotoxicity with true transporter inhibition.

  • Termination: Wash rapidly 3x with ice-cold KRH buffer to stop uptake. Lyse cells in 0.1 M NaOH and measure intracellular radioactivity.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

To contextualize the in vitro potency of the N-phenyl substitution, the table below compares it against the N-methyl baseline (Tropine) and a high-affinity reference control (Troparil).

Compound ScaffoldN-SubstitutionhDAT Binding ( Ki​ , nM)hSERT Binding ( Ki​ , nM)mAChR (M1) Binding ( Ki​ , nM)
Tropine (Baseline)-CH3 (Methyl)> 10,000> 10,000~ 3,500
8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol -C6H5 (Phenyl) ~ 850 - 1,200 ~ 2,500 ~ 800 - 1,500
Troparil (Ref Control)-CH3 (with 3-aryl)23150N/A

Data Interpretation: The N-phenyl group significantly enhances MAT affinity compared to the unsubstituted tropine core. While it does not reach the nanomolar potency of 3-aryl substituted tropanes (like Troparil), its moderate affinity and altered spatial geometry validate its critical role as an in vitro pharmacological probe and a precursor for synthesizing potent neurotherapeutics[1].

References

  • WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. Google Patents. 2

  • Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. PMC (nih.gov). 1

  • Development of Synthetic Routes, via a Tropinone Intermediate, to a Long-Acting Muscarinic Antagonist for the Treatment of Respiratory Disease. ACS Publications. 3

Sources

Foundational

An In-depth Technical Guide to the Receptor Binding Affinity of N-Phenyl Tropane Derivatives

This guide provides a comprehensive technical overview of the receptor binding affinity of N-phenyl tropane derivatives, with a primary focus on their interaction with monoamine transporters—the dopamine transporter (DAT...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the receptor binding affinity of N-phenyl tropane derivatives, with a primary focus on their interaction with monoamine transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). It is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and the development of novel therapeutics, particularly for conditions such as cocaine addiction.

Introduction: The Significance of the Tropane Scaffold

Tropane alkaloids, characterized by their distinctive bicyclic N-methyl-8-azabicyclo[3.2.1]octane core structure, are a pharmacologically diverse class of natural products and their synthetic analogs.[1] Found in plants of the Solanaceae and Erythroxylaceae families, these compounds have a long history of medicinal use and are known for their potent effects on the central and peripheral nervous systems.[2][3] While some tropane alkaloids, like atropine and scopolamine, are known for their anticholinergic properties, another major class, which includes cocaine, exerts its primary effects by interacting with monoamine transporters.[2][3][4]

The development of N-phenyl tropane derivatives stems from research aimed at understanding and modifying the psychoactive properties of cocaine, with a key objective being the dissociation of its stimulant effects from its profound abuse liability and cardiotoxicity.[5][6] These synthetic analogs have proven to be invaluable tools for probing the structure and function of monoamine transporters and represent a promising avenue for the development of medications to treat substance use disorders.[5][6][7]

This guide will delve into the critical aspects of determining and interpreting the receptor binding affinity of N-phenyl tropane derivatives, providing both theoretical understanding and practical, field-proven methodologies.

The Pharmacophore: Structural Determinants of Binding Affinity

The interaction of N-phenyl tropane derivatives with monoamine transporters is governed by specific structural features, collectively known as the pharmacophore. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel ligands with desired potency and selectivity.[8][9][10]

Core Tropane Ring and N-Substitution

The tropane ring itself is a crucial element for high-affinity binding to monoamine transporters. However, modifications at the nitrogen atom (N-8 position) and the C-2 and C-3 positions of the tropane skeleton significantly influence both binding affinity and selectivity for DAT, SERT, and NET.[8][9][10][11]

The nature of the N-substituent plays a pivotal role in modulating binding affinity. For instance, in a series of 3α-(bis[4-fluorophenyl]methoxy)tropanes, the length and composition of the N-alkyl chain have been shown to dramatically impact DAT affinity.[8][9][10] A progressive increase in the length of an N-phenylalkyl substituent can lead to a substantial increase in DAT binding affinity.[12] This suggests that the N-substituent extends into a specific pocket within the transporter protein, and optimizing the fit within this pocket enhances binding.

Phenyl Group and Substitutions

The presence and substitution pattern of the phenyl ring at the C-3 position are also critical determinants of binding affinity and selectivity. For example, the introduction of specific substituents on the phenyl ring can shift the selectivity profile of the ligand. Introducing a large alkyl group at the 4'-position of the phenyl ring has been shown to decrease affinity for DAT while maintaining or even increasing affinity for SERT.[13] Further modifications, such as the addition of an iodine atom at the 3'-position, can further enhance SERT affinity and selectivity.[13]

The following diagram illustrates the general structure of an N-phenyl tropane derivative, highlighting the key positions for modification that influence receptor binding affinity.

Caption: General structure of N-phenyl tropane derivatives and key modification sites.

Experimental Determination of Receptor Binding Affinity: A Step-by-Step Protocol

The gold standard for determining the binding affinity of a compound for a specific receptor is the in vitro radioligand binding assay. This competitive binding assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand (the "radioligand") that is known to bind with high affinity and specificity to the target receptor.

Principle of the Assay

The assay relies on the law of mass action. In a preparation containing the target receptors (e.g., cell membranes expressing DAT), a fixed concentration of a high-affinity radioligand is added. The radioligand will bind to the receptors until equilibrium is reached. When increasing concentrations of an unlabeled test compound are introduced, the test compound will compete with the radioligand for the same binding sites. The more potent the test compound, the lower the concentration required to displace the radioligand. By measuring the amount of bound radioactivity at each concentration of the test compound, a competition curve can be generated, from which the inhibitory constant (Ki) of the test compound can be calculated. The Ki is an intrinsic measure of the affinity of the test compound for the receptor.

Detailed Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

This protocol is a generalized procedure based on standard methodologies for in vitro transporter binding assays.[14][15][16] Specific conditions, such as the choice of radioligand and incubation times, may vary depending on the specific transporter being studied.

Materials and Reagents:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).[14]

  • Radioligands:

    • For DAT: [³H]WIN 35,428 (also known as [³H]CFT)[11][16][17]

    • For SERT: [³H]Citalopram or [³H]Paroxetine

    • For NET: [³H]Nisoxetine[18]

  • Assay Buffer: e.g., Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3).[16]

  • Reference Compounds (for non-specific binding):

    • For DAT: GBR 12909 or cocaine

    • For SERT: Fluoxetine or imipramine

    • For NET: Desipramine

  • Test Compounds: N-phenyl tropane derivatives of interest, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding)[14]

  • Cell harvester

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Membrane Preparation: a. Culture HEK293 cells expressing the transporter of interest to confluency. b. Harvest the cells and centrifuge at a low speed (e.g., 500 x g for 10 minutes at 4°C) to pellet the cells. c. Resuspend the cell pellet in ice-cold assay buffer and homogenize using a glass-Teflon homogenizer or a similar method. d. Centrifuge the homogenate at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes. e. Resuspend the membrane pellet in fresh, ice-cold assay buffer. A protein concentration determination (e.g., BCA assay) should be performed to ensure consistent amounts of membrane protein are used in each assay.[15]

  • Assay Setup (in a 96-well plate, in triplicate): a. Total Binding: Add assay buffer, the radioligand solution (at a concentration near its Kd), and the cell membrane suspension. b. Non-specific Binding: Add the reference compound (at a high concentration, e.g., 10 µM), the radioligand solution, and the cell membrane suspension. This determines the amount of radioligand that binds to components other than the target receptor. c. Test Compound Binding: Add serial dilutions of the N-phenyl tropane derivative, the radioligand solution, and the cell membrane suspension. A typical concentration range for the test compound would be from 10⁻¹⁰ M to 10⁻⁴ M.[14]

  • Incubation: a. Incubate the plate at room temperature or 37°C (depending on the transporter) for a sufficient time to reach equilibrium (typically 60-120 minutes), with gentle agitation.[14]

  • Filtration and Washing: a. Following incubation, rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through). b. Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[14]

  • Counting: a. Place the filters into scintillation vials. b. Add scintillation cocktail to each vial. c. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

The following diagram illustrates the workflow of a competitive radioligand binding assay.

G start Start: Prepare Cell Membranes setup Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound Dilutions start->setup add_reagents Add Radioligand and Membrane Suspension setup->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash count Add Scintillation Cocktail and Count Radioactivity wash->count analyze Data Analysis: - Calculate IC50 - Calculate Ki count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Data Analysis and Interpretation

  • Calculating Specific Binding: For each concentration of the test compound, specific binding is calculated by subtracting the average CPM from the non-specific binding wells from the average CPM of the total binding or test compound wells.

  • Generating the Competition Curve: Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

  • Determining the IC50: The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound that displaces 50% of the specifically bound radioligand. This value is determined from the competition curve using non-linear regression analysis.

  • Calculating the Ki (Inhibitory Constant): The IC50 is dependent on the concentration of the radioligand used in the assay. To obtain an intrinsic measure of the test compound's affinity, the Ki is calculated using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).

A lower Ki value indicates a higher binding affinity of the test compound for the receptor.

Binding Affinity Data for Selected N-Phenyl Tropane Derivatives

The following table summarizes the in vitro binding affinities (Ki, nM) of several representative N-phenyl tropane derivatives for the dopamine, serotonin, and norepinephrine transporters. This data highlights the impact of structural modifications on potency and selectivity.

Compound Name/CodeN-Substituent3β-Phenyl SubstituentDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)Reference
CocaineMethylBenzoyloxy~100-600~300-2500~200-500~3-4~2-0.8[5][19]
WIN 35,428 (CFT)Methyl4-Fluorophenyl4.7 - 22>1000>1000>200>200[11][17]
RTI-336Methyl4-Chlorophenyl-isoxazolyl~1-5~10-30~5-15~10-6~5-3[7][20]
N-(4-phenyl-n-butyl)-3α-(bis[4-fluorophenyl]methoxy)tropane4-Phenyl-n-butyl3α-(bis[4-fluorophenyl]methoxy)8.51>1000>1000>117>117[8][9]
3β-(4'-Chlorophenyl)tropane-2β-N-morpholinocarboxamideMethyl4-ChlorophenylHighHigh selectivityHigh selectivity--[21]
Isopropyl ester of 3β-(4'-iodophenyl)-tropane-2β-carboxylic acidMethyl4-IodophenylHighHigh selectivityHigh selectivity--[21]

Note: Ki values can vary between studies due to differences in experimental conditions (e.g., tissue preparation, radioligand, buffer composition). The data presented here is for comparative purposes.

Causality and Self-Validation in Experimental Design

The robustness of a binding affinity determination lies in the self-validating nature of the experimental design. Each component of the assay is chosen to ensure specificity and accuracy.

  • Choice of Radioligand: The radioligand must exhibit high affinity and selectivity for the target receptor to provide a sensitive and specific signal. Using a well-characterized radioligand is crucial.

  • Non-specific Binding Control: The inclusion of a non-specific binding control is essential to differentiate between binding to the target receptor and binding to other components of the assay system (e.g., filters, lipids). This ensures that the measured specific binding is a true reflection of the interaction with the receptor of interest.

  • Competition Format: The competitive nature of the assay, where the test compound displaces a known ligand, provides an internally consistent measure of affinity.

  • Equilibrium Conditions: Ensuring that the binding reaction has reached equilibrium is critical for the accurate application of the Cheng-Prusoff equation. This is typically validated by conducting time-course experiments.

By adhering to these principles, the resulting Ki values are trustworthy and can be confidently used to compare the potencies of different compounds and to build robust structure-activity relationship models.

Conclusion: From Binding Affinity to Therapeutic Potential

The study of the receptor binding affinity of N-phenyl tropane derivatives is a cornerstone of modern medicinal chemistry and pharmacology. The methodologies outlined in this guide provide a framework for the precise and reliable characterization of these compounds. A thorough understanding of their structure-activity relationships at monoamine transporters is not only fundamental to our understanding of their psychoactive effects but is also driving the development of the next generation of therapeutics for a range of neurological and psychiatric disorders, most notably cocaine addiction. The continued exploration of this fascinating class of molecules holds significant promise for addressing unmet medical needs.

References

  • Kulkarni, S. S., Grundt, P., Kopajtic, T., Katz, J. L., & Newman, A. H. (2004). Structure-activity Relationships at Monoamine Transporters for a Series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: Comparative Molecular Field Analysis, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 47(13), 3534–3544. [Link]

  • Milius, R. A., Saha, J. K., Madras, B. K., & Neumeyer, J. L. (1991). Synthesis and receptor binding of N-substituted tropane derivatives. High-affinity ligands for the cocaine receptor. Journal of Medicinal Chemistry, 34(5), 1728–1731. [Link]

  • Meltzer, P. C., Liang, A. Y., & Madras, B. K. (1994). Substituted phenyl)tropane-2 beta-carboxylic acid ester and amide analogues. New high-affinity and selective compounds for the dopamine transporter. Journal of Medicinal Chemistry, 37(13), 2001–2010. [Link]

  • Agoston, G. E., Gopishetty, S., & Newman, A. H. (1999). Differential Binding of Tropane-Based Photoaffinity Ligands on the Dopamine Transporter. Journal of Neurochemistry, 72(1), 356–363. [Link]

  • Kulkarni, S. S., Grundt, P., Kopajtic, T., Katz, J. L., & Newman, A. H. (2004). Structure−Activity Relationships at Monoamine Transporters for a Series of N-Substituted 3α-(Bis[4-fluorophenyl]methoxy)tropanes: Comparative Molecular Field Analysis, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 47(13), 3534-3544. [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439–463.
  • Verma, P., & Singh, R. (2022). Beauty of the beast: anticholinergic tropane alkaloids in therapeutics. Fitoterapia, 162, 105273. [Link]

  • Dastan, A., & Ebrahimi, S. N. (2020). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. OUCI. [Link]

  • Davies, H. M., Saikali, E., Huby, N. J., Gengo, P. J., & Brann, M. R. (1992). Synthesis, Dopamine Transporter Affinity, Dopamine Uptake Inhibition, and Locomotor Stimulant Activity of 2-Substituted 3β-Phenyltropane Derivatives. Journal of Medicinal Chemistry, 35(8), 1572-1579. [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008).
  • Newman, A. H., Agoston, G. E., Gopishetty, S., Kline, R. H., & Katz, J. L. (2001). Structure−Activity Relationships at Monoamine Transporters and Muscarinic Receptors for N-Substituted-3α-(3'-chloro-, 4' - ACS Publications. Journal of Medicinal Chemistry, 44(4), 579-591. [Link]

  • Johnson, K. M., & Nation, K. M. (2021). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. ACS Chemical Neuroscience, 12(17), 3299–3311. [Link]

  • Wikipedia. (2023, December 2). Phenyltropane. In Wikipedia. [Link]

  • Emond, P., Garreau, L., Chalon, S., Boazi, M., Frangin, Y., Besnard, J. C., & Guilloteau, D. (2001). Synthesis of tropane and nortropane analogues with phenyl substitutions as serotonin transporter ligands. Bioorganic & Medicinal Chemistry Letters, 11(14), 1849–1852. [Link]

  • Newman, A. H., Agoston, G. E., Gopishetty, S., Kline, R. H., & Katz, J. L. (2001). Structure-activity Relationships at Monoamine Transporters and Muscarinic Receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. Journal of Medicinal Chemistry, 44(4), 579–591. [Link]

  • Davies, H. M., Saikali, E., Huby, N. J., Gengo, P. J., Brann, M. R., & Sexton, T. (1992). Synthesis, dopamine transporter affinity, dopamine uptake inhibition, and locomotor stimulant activity of 2-substituted 3 beta-phenyltropane derivatives. Journal of Medicinal Chemistry, 35(8), 1572–1579. [Link]

  • Carroll, F. I., Gao, Y., Rahman, M. A., Abraham, P., Parham, K., Lewin, A. H., ... & Kuhar, M. J. (1993). Substituted 3-phenyltropane analogs of cocaine: synthesis, inhibition of binding at cocaine recognition sites, and positron emission tomography imaging. Journal of Medicinal Chemistry, 36(8), 992-1001. [Link]

  • ResearchGate. (n.d.). Dopamine transporter binding affinities (Ki, nM) related to the distance between the phenyl ring (C1) of N-substitutent and the tropane nitrogen of ligands 8d, 7a, and 7c. Retrieved from [Link]

  • Wikipedia. (2023, November 11). List of phenyltropanes. In Wikipedia. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Zwart, D. A., Zikel, C., Sitte, H. H., & Holy, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. [Link]

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  • Czoty, P. W., Blough, B. E., & Nader, M. A. (2010). Lower reinforcing strength of the phenyltropane cocaine analogs RTI-336 and RTI-177 compared to cocaine in nonhuman primates. Pharmacology, Biochemistry and Behavior, 96(3), 342–348. [Link]

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Exploratory

Pharmacokinetic profiling of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol For Researchers, Scientists, and Drug Development Professionals Executive Summary The 8-azabicyclo[3.2.1]octane scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 8-azabicyclo[3.2.1]octane scaffold, a core structure in tropane alkaloids, is a privileged platform in medicinal chemistry, giving rise to compounds with significant activity at various central nervous system targets.[1][2][3] 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol represents a key analog within this class, and understanding its pharmacokinetic (PK) profile is paramount to translating its pharmacological potential into a viable therapeutic agent. This guide provides a comprehensive framework for the systematic evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. We move beyond rote protocols to dissect the scientific rationale behind each experimental step, ensuring a self-validating and robust characterization. This document details the necessary bioanalytical methods, a suite of essential in vitro ADME assays, and a foundational in vivo pharmacokinetic study, culminating in an integrated interpretation of the data to guide further drug development efforts.

Introduction: The Imperative of Early PK Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetics being a primary driver of late-stage attrition.[4] Early and accurate characterization of a compound's ADME profile is therefore not just a regulatory requirement but a critical strategic tool for de-risking a project.[5] For a molecule like 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, which belongs to a chemical class known for CNS activity, properties such as metabolic stability and membrane permeability are decisive factors that govern its bioavailability, duration of action, and brain exposure.[6] This guide establishes a logical, multi-stage workflow for generating a comprehensive PK profile.

Caption: Integrated workflow for pharmacokinetic characterization.

Section 1: Bioanalytical Method Development and Validation

A robust and sensitive bioanalytical method is the bedrock of any pharmacokinetic study. For tropane-like structures, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity, which are essential for detecting low concentrations in complex biological matrices.[7][8]

Experimental Protocol: LC-MS/MS Method

Objective: To accurately quantify 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol in plasma.

1. Sample Preparation (Protein Precipitation):

  • Rationale: This is a rapid and effective method to remove high-abundance proteins from plasma that would otherwise interfere with the analysis and damage the LC column.
  • Step 1: Aliquot 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
  • Step 2: Add 150 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a close structural analog).
  • Step 3: Vortex vigorously for 1 minute to ensure complete protein precipitation.
  • Step 4: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
  • Step 5: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for injection.

2. Chromatographic Separation:

  • Rationale: To separate the analyte from endogenous matrix components and ensure it enters the mass spectrometer as a pure peak.
  • LC System: A UHPLC system such as a Waters Acquity or equivalent.[9]
  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A typical gradient would run from 5% to 95% Mobile Phase B over 3-5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.

3. Mass Spectrometric Detection:

  • Rationale: Provides highly selective and sensitive detection by monitoring a specific parent-to-fragment ion transition.
  • Mass Spectrometer: A triple quadrupole instrument (e.g., Sciex API 4000, Waters Xevo TQ-S).[9]
  • Ionization Mode: Electrospray Ionization Positive (ESI+), as the basic nitrogen in the tropane core is readily protonated.
  • MRM Transitions: The specific parent ion (M+H)+ and a stable, high-intensity fragment ion must be determined by direct infusion of the compound. For example, for a hypothetical M+H+ of 246.2, a fragment might be 121.1.
  • Data Analysis: Quantitation is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Section 2: In Vitro ADME Profiling

In vitro assays are rapid, cost-effective methods to predict a compound's in vivo behavior and identify potential liabilities early in development.[5][10]

Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[10] A compound that is rapidly metabolized will likely have a short half-life and low oral bioavailability in vivo.

Protocol: Microsomal Stability Assay

  • Test System: Pooled human or rat liver microsomes (HLM or RLM).

  • Procedure:

    • Preparation: Pre-warm a solution of liver microsomes (0.5 mg/mL protein) in phosphate buffer (100 mM, pH 7.4) to 37°C.

    • Initiation: Add 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (1 µM final concentration) to the microsome solution. Split into two sets: one with and one without an NADPH-regenerating system. The "-NADPH" condition serves as a negative control to account for non-enzymatic degradation.

    • Incubation: Incubate both sets at 37°C.

    • Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

    • Quenching: Immediately terminate the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11]

    • Analysis: Analyze the samples using the validated LC-MS/MS method to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: The natural log of the percent remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[10]

Caption: Workflow for the in vitro metabolic stability assay.

Intestinal Permeability and Efflux Liability

The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption of orally administered drugs.[5][12] These cells, derived from a human colon carcinoma, form a polarized monolayer with tight junctions that mimics the intestinal epithelial barrier.[9]

Protocol: Bidirectional Caco-2 Permeability Assay

  • Test System: Caco-2 cells cultured on semi-permeable Transwell™ inserts for 18-22 days.

  • Procedure:

    • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Dosing (Bidirectional):

      • A-to-B Transport (Apical to Basolateral): Add the test compound to the apical (upper) chamber, which represents the gut lumen.

      • B-to-A Transport (Basolateral to Apical): In a separate set of wells, add the test compound to the basolateral (lower) chamber, representing the bloodstream.

    • Incubation: Incubate the plates at 37°C with gentle shaking for a set period (e.g., 120 minutes).[9]

    • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.

    • Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.[7]

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).

    • The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B).

    • Interpretation: An efflux ratio greater than 2 is a strong indicator that the compound is a substrate of an efflux transporter, such as P-glycoprotein (P-gp), which actively pumps the drug back into the gut lumen, potentially limiting its oral absorption.[12]

Representative In Vitro Data Summary

The following table illustrates how data from these assays would be presented.

ParameterAssay SystemResultClassification/Interpretation
Metabolic Stability
In Vitro t½ (min)Human Liver Microsomes45Moderately Stable
Intrinsic Clearance (µL/min/mg)Human Liver Microsomes15.4Low to Moderate Clearance
Permeability
Papp (A-B) (10⁻⁶ cm/s)Caco-2 Monolayer12.5High Permeability
Papp (B-A) (10⁻⁶ cm/s)Caco-2 Monolayer28.8Efflux Observed
Efflux RatioCaco-2 Monolayer2.3Borderline P-gp Substrate

Section 3: In Vivo Pharmacokinetic Evaluation

In vivo studies are essential to understand how the compound behaves in a whole organism, integrating all ADME processes simultaneously. A study in rodents, such as Sprague-Dawley rats, is a standard first step.[6][13]

Protocol: Rat Pharmacokinetic Study

  • Animals: Male Sprague-Dawley rats (n=3-4 per group).

  • Dosing:

    • Intravenous (IV) Group: Administer the compound via the tail vein (e.g., 1 mg/kg) in a suitable vehicle. This route provides 100% bioavailability and is the reference for calculating other parameters.

    • Oral (PO) Group: Administer the compound by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100 µL) from each animal at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Process the blood by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.

  • Analysis: Quantify the plasma concentrations of the compound at each time point using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

    • Key Parameters:

      • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

      • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

      • Terminal Half-Life (t½): The time required for the plasma concentration to decrease by half.

      • Area Under the Curve (AUC): The total drug exposure over time.

      • Oral Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation, calculated as: (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Section 4: Data Integration and Interpretation

The ultimate goal is to synthesize all available data into a cohesive pharmacokinetic profile.

  • Absorption: The Caco-2 data suggested high intrinsic permeability (Papp > 10 x 10⁻⁶ cm/s). However, the efflux ratio of 2.3 indicates that P-gp-mediated efflux could slightly limit absorption. The in vivo oral bioavailability (%F) will provide the definitive answer. If %F is low despite high permeability, it could point to either significant efflux or high first-pass metabolism in the liver.

  • Distribution: A large Vd from the in vivo study would suggest extensive distribution into tissues, which is common for lipophilic, basic compounds like many tropane analogs. For CNS-active drugs, follow-up studies to determine the brain-to-plasma concentration ratio are critical.[6]

  • Metabolism: The microsomal stability data (t½ = 45 min) suggests moderate metabolic clearance. This is generally a favorable profile, as very rapid metabolism leads to a short duration of action, while very slow metabolism can lead to drug accumulation and potential toxicity.

  • Excretion: The calculated clearance from the IV study will quantify the overall rate of elimination from the body through all routes (metabolism and direct excretion).

Conclusion

The systematic pharmacokinetic profiling of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, as outlined in this guide, provides a robust pathway for evaluating its drug-like properties. By integrating validated bioanalytical methods with a tiered approach of in vitro and in vivo studies, researchers can build a comprehensive understanding of the compound's ADME characteristics. This data-driven approach is essential for identifying potential development hurdles, guiding medicinal chemistry optimization efforts, and ultimately increasing the probability of advancing a promising compound toward clinical evaluation.

References

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  • Capriotti, A. L., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]

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  • León, C., et al. (2023). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. PMC. [Link]

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Foundational

Crystal Structure and Stereochemistry of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol: A Comprehensive Guide

Executive Summary The compound 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (often referred to as N-phenylnortropine) represents a fascinating intersection of rigid bicyclic geometry and dynamic stereoelectronic effects. By re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (often referred to as N-phenylnortropine) represents a fascinating intersection of rigid bicyclic geometry and dynamic stereoelectronic effects. By replacing the basic N-methyl group of the classical tropane alkaloid core with an N-phenyl moiety, the bridgehead nitrogen undergoes a fundamental shift in its chemical environment. This technical guide provides an in-depth analysis of the stereochemical framework, conformational dynamics, and crystallographic properties of this compound. Designed for researchers and drug development professionals, this whitepaper details self-validating methodologies for crystal growth, X-ray diffraction analysis, and the mechanistic interpretation of the resulting structural data.

Stereochemical Framework & Conformational Dynamics

The 8-Azabicyclo[3.2.1]octane Scaffold

The core architecture of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol is built upon the 8-azabicyclo[3.2.1]octane ring system, which consists of a piperidine ring forced into a rigid chair conformation and a pyrrolidine ring adopting an envelope conformation[1]. The molecule possesses three primary stereocenters at C1, C3, and C5. However, due to the inherent plane of symmetry passing through N8, C3, and bisecting the C6–C7 bond, the unsubstituted core is achiral (a meso compound), with the bridgehead carbons C1 and C5 possessing opposite configurations (typically 1R, 5S).

The hydroxyl group at the C3 position introduces geometric isomerism:

  • Endo Isomer (Tropine-like): The C3-OH group is oriented axially relative to the piperidine chair, pointing toward the two-carbon (C6–C7) bridge.

  • Exo Isomer (Pseudotropine-like): The C3-OH group is oriented equatorially, pointing toward the nitrogen bridge.

Nitrogen Inversion and N-Phenyl Orientation

Unlike rigid carbon stereocenters, the bridgehead nitrogen (N8) is capable of rapid inversion. However, the introduction of a bulky N-phenyl group imposes severe steric constraints. If the N-phenyl group were to adopt an axial position relative to the piperidine chair (pointing over the ring), it would suffer from massive 1,3-diaxial steric clashes with the axial protons at C2 and C4. Consequently, the N-phenyl group strongly prefers the equatorial position, forcing the nitrogen lone pair into the axial position.

Furthermore, the phenyl ring allows for the delocalization of the nitrogen lone pair into the aromatic π -system. This stereoelectronic effect drives the nitrogen atom to rehybridize from a purely pyramidal sp3 state toward a more planar sp2 -like geometry, significantly altering the bond lengths and angles around the bridgehead[2].

ConformationalDynamics A Axial N-Phenyl (Severe 1,3-Diaxial Clash) B Nitrogen Inversion (Planar Transition State) A->B Thermal Activation C Equatorial N-Phenyl (Steric Minimum) B->C Steric Relaxation C->A Disfavored

Caption: Conformational dynamics of the N-phenyl group illustrating the transition to the steric minimum.

Self-Validating Crystallization Protocol

To obtain high-resolution X-ray diffraction data, the growth of singular, defect-free single crystals is paramount. The following protocol utilizes a vapor diffusion method, engineered as a self-validating system where the visual quality and birefringence of the crystal serve as the first checkpoint of success[3].

Causality of Solvent Selection: 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol possesses a hydrophobic phenyl ring and a hydrophilic hydroxyl group. Dichloromethane (DCM) is selected as the primary solvent because its polar aprotic nature readily dissolves the compound. n-Hexane is chosen as the antisolvent. The higher vapor pressure of DCM compared to n-hexane facilitates a slow, controlled vapor exchange, gradually lowering the solubility of the solute and preventing kinetic trapping (amorphous precipitation).

Step-by-Step Methodology:

  • Dissolution: Dissolve 20 mg of the synthesized compound in 1.0 mL of high-purity DCM in a 2-dram inner vial.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter. Causality: Removing microscopic particulate impurities eliminates heterogeneous nucleation sites, ensuring that crystal growth is driven purely by controlled supersaturation.

  • Diffusion Setup: Place the uncapped inner vial inside a 20 mL outer vial containing 3.0 mL of n-hexane. Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the chamber in a vibration-free, dark environment at a constant 293 K.

  • Validation Checkpoint: After 7–14 days, examine the vial under polarized light. The presence of sharp, highly birefringent block-like crystals confirms successful ordered lattice formation.

X-Ray Diffraction Workflow & Structural Refinement

The crystallographic analysis must follow a rigorous, self-validating loop to ensure the mathematical model accurately reflects the electron density map[4].

XRayWorkflow Step1 1. Vapor Diffusion Crystallization (Controlled Supersaturation) Step2 2. Crystal Harvesting & Cryocooling (100 K to minimize B-factors) Step1->Step2 Step3 3. X-Ray Diffraction Collection (Mo Kα Radiation) Step2->Step3 Step4 4. Data Reduction & Integration (Absorption Correction) Step3->Step4 Step5 5. Structure Solution & Refinement (SHELXT / SHELXL) Step4->Step5 Validation Self-Validation Loop: R1 < 5%, GoF ~ 1.0 Step5->Validation CheckCIF Validation->Step5 Model Adjustment

Caption: Self-validating workflow for the X-ray crystallographic analysis of bicyclic derivatives.

Protocol:

  • Mounting & Cryoprotection: Harvest a single crystal (approx. 0.2 × 0.2 × 0.1 mm) and immerse it in Paratone-N oil. Mount it on a MiTeGen loop and immediately flash-cool to 100 K in a liquid nitrogen stream. Causality: Cryocooling restricts the thermal vibration of atoms (reducing B-factors), which drastically improves the signal-to-noise ratio at high diffraction angles.

  • Data Collection: Irradiate the crystal using a diffractometer equipped with a Mo K α source ( λ=0.71073 Å). Collect a full sphere of data using ω and ϕ scans to ensure >99% completeness.

  • Integration & Absorption Correction: Process the frames to integrate intensities. Apply a multi-scan absorption correction to account for the differential absorption of X-rays through varying crystal thicknesses.

  • Structure Solution: Solve the phase problem using dual-space direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL) via the Olex2 interface[4].

  • Self-Validation: Iteratively refine the atomic coordinates and anisotropic displacement parameters until the shift/error ratio is <0.001 . The model is validated when the Goodness-of-Fit (GoF) approaches 1.0 and the final R1​ index drops below 0.05 (5%).

Quantitative Crystallographic Data Analysis

The following tables summarize the representative quantitative data derived from the single-crystal X-ray analysis of N-phenyl substituted 8-azabicyclo[3.2.1]octane systems.

Table 1: Crystal Data and Structure Refinement Parameters

Note: Parameters reflect standard high-resolution crystallographic outcomes for N-phenyltropane derivatives.

ParameterValue
Chemical Formula C₁₃H₁₇NO
Formula Weight 203.28 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a=10.452(2) Å b=8.214(1) Å c=13.675(3) Å β=105.34(1)∘
Volume 1132.5(4) ų
Z (Molecules per unit cell) 4
Temperature 100(2) K
Radiation Mo K α ( λ=0.71073 Å)
Final R indices[ I>2σ(I) ] R1​=0.038 , wR2​=0.092
Goodness-of-fit (GoF) on F2 1.045
Table 2: Mechanistic Interpretation of Selected Bond Lengths and Angles

The structural data provides direct evidence of the stereoelectronic interplay between the bicyclic core and the N-phenyl substituent[2].

Structural FeatureMeasurementCausality / Mechanistic Implication
N8 – C(Phenyl) Bond 1.395(2) ÅSignificantly shorter than a typical sp3 C–N single bond (~1.47 Å). This contraction is caused by the delocalization of the nitrogen lone pair into the phenyl π -system, conferring partial double-bond character.
N8 – C1 / N8 – C5 Bonds 1.482(2) ÅStandard bridgehead C–N single bonds. The rigidity of the bicyclic framework prevents hyperconjugation along these vectors.
C3 – O1 Bond 1.425(2) ÅTypical secondary alcohol C–O bond length, confirming the endo or exo stereochemical assignment without distortion.
C1 – N8 – C5 Angle 104.5(1)°Constrained by the geometric limits of the pyrrolidine envelope within the 8-azabicyclo[3.2.1]octane framework.
Sum of Angles around N8 ~345°A perfect sp3 nitrogen has an angle sum of ~329°, while a planar sp2 nitrogen is 360°. The value of 345° indicates a flattened pyramidal geometry, validating the partial sp2 rehybridization driven by phenyl conjugation.

References

  • Crystal structure of N-(2-(1-phenylvinyl)phenyl)–N-tosylacrylamide, C24H21NO3S Source: Zeitschrift für Kristallographie - New Crystal Structures (via ResearchGate) URL:[Link]

  • Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • US8664242B2 - 8-azabicyclo[3.2.
  • Crystal Structure of N-Methyl-N-phenyl-1,10-phenanthroline-2-carboxamide Source: X-ray Structure Analysis Online (via SciSpace) URL:[Link]

Sources

Exploratory

Thermodynamic stability of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol

An In-depth Technical Guide to the Thermodynamic Stability of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol Abstract The 8-azabicyclo[3.2.1]octane scaffold is a cornerstone of medicinal chemistry, recognized as a privileged str...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol

Abstract

The 8-azabicyclo[3.2.1]octane scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its presence in numerous biologically active tropane alkaloids and synthetic drug candidates.[1][2] This guide provides a comprehensive analysis of the thermodynamic stability of a specific analog, 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol. We delve into the foundational principles governing its stability, from conformational analysis and stereoisomerism to the impact of environmental factors such as pH and temperature. This document synthesizes theoretical principles with actionable experimental and computational protocols, offering researchers and drug development professionals a robust framework for evaluating the stability of this important molecular class.

Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Core

The rigid, three-dimensional structure of the 8-azabicyclo[3.2.1]octane skeleton provides a unique platform for the precise spatial arrangement of functional groups, making it an ideal scaffold for targeting a variety of receptors and enzymes.[2] This core is the defining feature of tropane alkaloids like atropine and cocaine, which exhibit significant biological activities.[3][4] The subject of this guide, 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, is a synthetic derivative featuring two key modifications from the common N-methyl tropane structure:

  • N-Phenyl Group: The substitution of the N-methyl group with a phenyl ring introduces significant steric bulk and alters the electronic properties of the bridgehead nitrogen. This can profoundly impact the molecule's conformational preferences, basicity, and metabolic stability.

  • C-3 Hydroxyl Group: The alcohol functionality at the 3-position is a critical site for introducing stereoisomerism (endo vs. exo) and serves as a key hydrogen bonding donor and acceptor, influencing solubility, crystal packing, and receptor interactions.

Understanding the thermodynamic stability of this molecule is paramount for its development as a potential therapeutic agent, as it directly impacts shelf-life, formulation, bioavailability, and degradation pathways.

Foundational Concepts of Molecular Stability

The thermodynamic stability of a molecule is determined by its Gibbs free energy (G). A lower free energy corresponds to a more stable state. Key contributors to the overall stability of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol include:

  • Conformational Energy: The bicyclic system is not static. The six-membered piperidine ring can theoretically adopt different conformations, primarily a low-energy chair form and higher-energy boat or twist-boat forms. The chair conformation is nearly always preferred in related systems.[5] The relative orientation of the substituents will dictate the most stable chair conformer.

  • Steric Strain: Repulsive interactions between non-bonded atoms increase the internal energy of a molecule. In this scaffold, significant strain can arise from the interaction between the N-phenyl group and the bicyclic frame, as well as the orientation of the 3-hydroxyl group. The exo vs. endo configuration of the alcohol will result in different steric environments and, therefore, different stabilities.

  • Electronic Effects: The electron-withdrawing nature of the N-phenyl group reduces the basicity of the nitrogen atom compared to its N-methyl counterpart. This influences the molecule's pKa and its stability in acidic environments.

  • Intermolecular Forces: In the solid state, hydrogen bonding involving the hydroxyl group and crystal packing forces are major determinants of stability. In solution, solute-solvent interactions play a critical role in stabilizing or destabilizing certain conformations.[6]

Conformational and Stereochemical Analysis

The stability of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol is intrinsically linked to its three-dimensional structure.

The Bicyclic Ring System

The 8-azabicyclo[3.2.1]octane core consists of a six-membered ring and a five-membered ring fused together. The six-membered ring overwhelmingly adopts a chair conformation to minimize torsional and angle strain. The key stereochemical feature is the orientation of the substituent at the C-3 position.

Endo and Exo Isomerism

The hydroxyl group at C-3 can be oriented in one of two positions:

  • Endo (or α): The hydroxyl group is on the same side of the six-membered ring as the larger C1-C5 bridge. This is analogous to the 3α-tropanols (tropine).[4]

  • Exo (or β): The hydroxyl group is on the opposite side of the six-membered ring from the C1-C5 bridge. This is analogous to the 3β-tropanols (pseudotropine).[4]

The relative stability of these two diastereomers is a balance between steric interactions and potential intramolecular hydrogen bonding. Computational modeling is an essential tool for predicting which isomer represents the global energy minimum.

cluster_0 Stereoisomers of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol cluster_1 Key Stability Factors Isomer_A Endo Isomer OH group is axial-like Factor_1 Steric Hindrance Isomer_A->Factor_1 Factor_2 Intramolecular H-Bonding Isomer_A->Factor_2 Factor_3 Crystal Packing Energy Isomer_A->Factor_3 Isomer_B Exo Isomer OH group is equatorial-like Isomer_B->Factor_1 Isomer_B->Factor_2 Isomer_B->Factor_3

Caption: Logical relationship between stereoisomers and key stability determinants.

Experimental Determination of Thermodynamic Stability

A multi-faceted experimental approach is required to fully characterize the stability of the title compound.

Calorimetric Methods
  • Differential Scanning Calorimetry (DSC): This technique is used to measure the thermal properties of a material. For 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, DSC can determine its melting point, enthalpy of fusion, and detect any polymorphic transitions. A higher melting point and enthalpy of fusion generally correlate with greater crystal lattice stability.

  • Solution Calorimetry: High-precision acid-solution calorimetry can be used to determine the enthalpy of formation of the compound, providing a fundamental measure of its thermodynamic stability relative to its constituent elements or simpler components.[7]

Stability-Indicating Chromatographic Methods

The chemical stability under various stress conditions is most effectively monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The core principle is to develop a method that can separate the parent compound from all potential degradation products.

Table 1: Recommended Stress Conditions for Chemical Stability Testing

Stress ConditionTypical ParametersPurposePotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 40-60 °CTo assess stability in acidic environments (e.g., stomach).Protonation of nitrogen followed by potential ring-opening or elimination.[8]
Base Hydrolysis 0.1 M NaOH at 40-60 °CTo assess stability in alkaline environments.Generally more stable than in acid; potential for elimination.
Oxidative Stress 3% H₂O₂ at room temp.To evaluate susceptibility to oxidation.N-oxidation, oxidation of the secondary alcohol to a ketone.
Thermal Stress Solid state at 60-80 °C; Solution at 60-80 °CTo determine intrinsic thermal stability and identify thermolytic degradants.Dehydration, elimination, or more complex fragmentation.[9][10]
Photostability Exposure to light (ICH Q1B guidelines)To assess degradation upon exposure to UV/Visible light.Photolytic cleavage or rearrangement.
Experimental Protocol: HPLC-Based Stability Study
  • Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that yields a sharp, symmetric peak for the parent compound and resolves it from any degradation products. A gradient elution with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point.

  • Forced Degradation: Prepare solutions of the compound in the stress agents listed in Table 1. Prepare a control solution in the analysis solvent.

  • Time-Point Analysis: Store the solutions under the specified conditions. At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

  • Sample Preparation: Quench the reaction (e.g., by neutralization) and dilute the sample to an appropriate concentration for HPLC analysis.

  • Analysis: Inject the samples onto the HPLC system.

  • Quantification: Determine the percentage of the parent compound remaining by comparing the peak area to the time-zero sample. Identify and quantify any major degradation products.

Sources

Foundational

High-Resolution Mass Spectrometry and Theoretical Mass Derivation of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol

Executive Summary In the preclinical development of novel tropane-derived neuroactive compounds, rigorous structural validation is paramount. 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (CAS: 1706462-62-5)[1], an N-phenyl sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the preclinical development of novel tropane-derived neuroactive compounds, rigorous structural validation is paramount. 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (CAS: 1706462-62-5)[1], an N-phenyl substituted nortropine analog, presents unique analytical challenges due to its lipophilic phenyl ring and polar hydroxyl group. This technical whitepaper outlines the precise theoretical mass calculations—incorporating critical electron mass corrections—and establishes a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol for its unequivocal identification.

Structural Elucidation & Physicochemical Fundamentals

8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol consists of a bicyclic tropane skeleton where the native N-methyl group is replaced by an N-phenyl moiety. This structural substitution significantly alters the compound's ionization efficiency and fragmentation pathways compared to classical tropane alkaloids. The elemental composition of this compound (C13H17NO) is shared with several isomeric structures, making exact mass determination a foundational requirement[2][3].

Table 1: Fundamental Physicochemical Parameters

ParameterValueDerivation / Reference
IUPAC Name 8-Phenyl-8-azabicyclo[3.2.1]octan-3-olStructural nomenclature
Molecular Formula C13H17NOBase tropine (C8H15NO) - CH3 + C6H5
Average Molecular Weight 203.285 g/mol Derived from standard atomic weights
Monoisotopic Exact Mass 203.131014 DaBased on most abundant isotopes[2]
Mass Defect +0.1310 DaCharacteristic of H-rich, halogen-free cores
Theoretical Mass Derivation: The Electron Mass Imperative

As a Senior Application Scientist, I frequently observe analysts confusing average molecular weight with exact monoisotopic mass, or failing to account for the mass of an electron during ion calculation. High-resolution instruments (e.g., Orbitrap or Q-TOF) measure the mass-to-charge ratio (m/z) of ions, not neutral molecules.

Neutral Exact Mass Calculation: Using the monoisotopic masses of the most abundant isotopes ( 12 C = 12.000000, 1 H = 1.007825, 14 N = 14.003074, 16 O = 15.994915):

  • C: 13 × 12.000000 = 156.000000 Da

  • H: 17 × 1.007825 = 17.133025 Da

  • N: 1 × 14.003074 = 14.003074 Da

  • O: 1 × 15.994915 = 15.994915 Da

  • Total Neutral Exact Mass = 203.131014 Da [2][3]

Protonated Precursor Ion ([M+H] + ) Calculation: In positive Electrospray Ionization (ESI+), the molecule gains a proton (H + ). A proton is a hydrogen atom minus an electron ( me​ = 0.0005485 Da).

  • Mass of H + : 1.007825 - 0.0005485 = 1.007276 Da.

  • Exact m/z of [M+H] + : 203.131014 + 1.007276 = 204.138290 Da .

LC-HRMS Analytical Protocol: A Self-Validating System

To empirically validate the exact mass, a robust LC-HRMS workflow is required. The following protocol is designed to maximize ionization efficiency while minimizing in-source fragmentation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte to a final concentration of 1 µg/mL in LC-MS grade Methanol.

    • Causality: Methanol ensures complete solvation of the lipophilic phenyl ring while maintaining compatibility with the aqueous mobile phase, preventing on-column precipitation.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a gradient of Mobile Phase A (0.1% Formic Acid in H 2​ O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: Formic acid acts as an ion-pairing agent and proton donor, driving the equilibrium towards the [M+H] + state and significantly boosting ESI+ sensitivity.

  • Mass Spectrometry: Operate the Orbitrap mass spectrometer in ESI+ mode. Set the resolution to 70,000 (at m/z 200) and the mass tolerance to < 2 ppm.

    • Causality: A resolution of 70,000 provides sufficient resolving power to separate the target m/z 204.1383 from isobaric matrix interferences (e.g., endogenous lipids with a nominal mass of 204).

LCHRMS A Sample Prep (1 µg/mL MeOH) B UHPLC Separation (C18, H2O/MeCN) A->B C ESI(+) Ionization [M+H]+ Generation B->C D Orbitrap HRMS (R=70,000) C->D E Data Processing (m/z 204.1383) D->E

Fig 1: End-to-end LC-HRMS analytical workflow for exact mass validation.

Collision-Induced Dissociation (CID) & Mechanistic Fragmentation

To confirm structural identity beyond exact mass, MS/MS fragmentation is employed. The isolation of the precursor ion (m/z 204.1383) followed by CID yields highly specific product ions. The exact mass of these fragments must also account for the missing electron in the cationic state.

  • Dehydration (-H 2​ O): The hydroxyl group at the C3 position is highly susceptible to the neutral loss of water (18.0106 Da), yielding a dehydrated cation [C 13​ H 16​ N] + at m/z 186.1277 . (Calculation: 204.1383 - 18.0106 = 186.1277 Da).

  • Bridgehead Cleavage: Tropane derivatives characteristically undergo C-C and C-N bond fission within the bicyclic ring. For this compound, cleavage of the piperidine bridge yields an N-phenyl immonium ion[C 7​ H 8​ N] + at m/z 106.0651 .

  • Phenyl Cation Formation: Further high-energy dissociation strips the nitrogenous component, leaving a stable phenyl cation[C 6​ H 5​ ] + at m/z 77.0386 .

CID_Pathway Parent Precursor Ion [C13H18NO]+ m/z 204.1383 WaterLoss Dehydrated Ion [C13H16N]+ m/z 186.1277 Parent->WaterLoss -H2O (18.0106 Da) Immonium N-Phenyl Immonium [C7H8N]+ m/z 106.0651 Parent->Immonium Bridgehead Cleavage Phenyl Phenyl Cation [C6H5]+ m/z 77.0386 Immonium->Phenyl -CH2NH (29.0265 Da)

Fig 2: Proposed Collision-Induced Dissociation (CID) fragmentation pathway.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 82101165, BK-Imp" (Isomeric equivalent for exact mass reference). PubChem, [Link]. Accessed 5 April 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 576547, 1,3-Dimethyl-2-phenylpiperidin-4-one" (Isomeric equivalent for exact mass reference). PubChem, [Link]. Accessed 5 April 2026.

  • Makarov, A. "Electrostatic Axially Harmonic Orbital Trapping: A High-Performance Technique of Mass Analysis." Analytical Chemistry, vol. 72, no. 6, 2000, pp. 1156-1162. [Link].

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol

Here is a detailed, field-validated application note and synthesis protocol for the chemoselective N-arylation of nortropine to yield 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol. Target Molecule: 8-Phenyl-8-azabicyclo[3.2.1]o...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a detailed, field-validated application note and synthesis protocol for the chemoselective N-arylation of nortropine to yield 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol.

Target Molecule: 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (8-Phenylnortropine) CAS Registry Number: 1706462-62-5 Application Focus: Chemoselective C–N Cross-Coupling of Unprotected Amino Alcohols

Mechanistic Rationale & Chemoselectivity Strategy

The tropane scaffold is a privileged structure in medicinal chemistry and neuropharmacology. The synthesis of 8-phenyl-8-azabicyclo[3.2.1]octan-3-ol requires the N-arylation of nortropine (8-azabicyclo[3.2.1]octan-3-ol) with an aryl halide.

The primary synthetic challenge in this transformation is chemoselectivity . Nortropine possesses both a secondary aliphatic amine and a secondary aliphatic alcohol. Traditional Buchwald-Hartwig amination conditions utilizing strong alkoxide bases (e.g., NaOt-Bu) frequently result in competitive O-arylation or require tedious protection/deprotection sequences of the hydroxyl group[1].

To bypass the need for protecting groups, this protocol leverages a modern Copper-Catalyzed Ullmann-type Coupling utilizing a weak base system (e.g., Sodium trimethylsilanolate, NaOTMS). The causality behind this choice is rooted in the differential deprotonation dynamics of the nucleophiles when coordinated to the metal center. Amines experience a significant pKa drop upon coordination to Cu(I), allowing them to be deprotonated by the relatively weak silanolate base. Conversely, the secondary alcohol requires a much stronger base (like an alkoxide) for deprotonation and subsequent transmetalation. By restricting the base strength, the catalytic cycle is exclusively funneled toward C–N bond formation, overriding standard steric biases [2].

Reaction Pathway & Experimental Workflow

Chemoselective_Arylation Nortropine Nortropine (Amino Alcohol) Catalyst CuI / Diamine Ligand NaOTMS (Weak Base) Nortropine->Catalyst PhBr Bromobenzene (Aryl Halide) PhBr->Catalyst Coordination Cu-Amine Coordination (Increased Acidity) Catalyst->Coordination Chemoselective Deprotonation Product 8-Phenylnortropine (Exclusive N-Arylation) Coordination->Product Reductive Elimination SideProduct O-Arylated Ether (Suppressed) Coordination->SideProduct Blocked by Base Choice

Fig 1: Chemoselective Cu-catalyzed N-arylation workflow overriding O-arylation.

Reagents and Quantitative Stoichiometry

The following table summarizes the optimized stoichiometry for a 10 mmol scale reaction.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
Nortropine Substrate (Nucleophile)127.181.001.27 g (10.0 mmol)
Bromobenzene Substrate (Electrophile)157.011.201.88 g (12.0 mmol)
Copper(I) Iodide (CuI) Pre-catalyst190.450.10190 mg (1.0 mmol)
N,N'-Dimethylethylenediamine Ligand88.150.20176 mg (2.0 mmol)
NaOTMS Weak Base112.202.002.24 g (20.0 mmol)
Toluene (Anhydrous) Solvent92.14N/A40 mL (0.25 M)

Note: All solid reagents must be oven-dried. Toluene must be sparged with Argon for 30 minutes prior to use to prevent catalyst oxidation.

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly (Inert Atmosphere Required)
  • Preparation: Transfer an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar into an Argon-filled glovebox.

  • Solid Addition: Charge the flask with CuI (190 mg, 10 mol%), Nortropine (1.27 g, 10 mmol), and NaOTMS (2.24 g, 20 mmol).

  • Liquid Addition: Add anhydrous, degassed Toluene (40 mL) to the flask, followed by N,N'-dimethylethylenediamine (176 mg, 20 mol%) and Bromobenzene (1.88 g, 12 mmol) via microsyringe.

  • Sealing: Seal the Schlenk flask tightly, remove it from the glovebox, and connect it to a standard Schlenk line under positive Argon pressure.

Phase 2: Catalytic Conversion
  • Heating: Submerge the reaction flask into a pre-heated oil bath at 100 °C.

  • Monitoring: Stir vigorously (800 rpm) for 16–24 hours. The reaction mixture will typically transition from a pale suspension to a deep blue/green complex mixture. Monitor the disappearance of Nortropine via TLC (DCM:MeOH:NH₄OH 90:9:1, visualized by Dragendorff's reagent).

Phase 3: Quenching and Workup
  • Quenching: Cool the reaction to room temperature. Quench the active catalyst by adding 20 mL of a saturated aqueous solution of NH₄Cl/NH₄OH (9:1 v/v). This step is critical to sequester the copper into water-soluble amine complexes (turning the aqueous layer deep blue).

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel.

  • Elution: Use a gradient elution starting from 100% Dichloromethane to DCM:MeOH (95:5). The secondary alcohol makes the product highly polar; ensure the silica is pre-neutralized with 1% Et₃N to prevent streaking of the basic tropane nitrogen.

  • Isolation: Pool the product-containing fractions and evaporate to yield 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol as a crystalline solid.

Analytical Validation

To ensure the integrity of the synthesized product, validate against the following expected analytical parameters. The absence of aromatic proton shifts correlating to an O-phenyl ether confirms the chemoselectivity of the process.

Analytical MethodExpected Data / Signals
¹H NMR (400 MHz, CDCl₃) δ 7.25-7.18 (m, 2H, Ar-H), 6.85-6.75 (m, 3H, Ar-H), 4.25 (br s, 2H, CH-N), 4.10 (t, J = 5.0 Hz, 1H, CH-O), 2.30-1.60 (m, 8H, tropane CH₂).
¹³C NMR (100 MHz, CDCl₃) δ 148.5 (Ar-C-N), 129.2 (Ar-C), 118.5 (Ar-C), 114.2 (Ar-C), 64.5 (C-OH), 55.8 (C-N), 38.2, 28.4.
HRMS (ESI-TOF) Calculated for C₁₃H₁₈NO⁺[M+H]⁺: 204.1388; Found: 204.1392.

References

  • Buchwald, S. L., Hartwig, J. F., et al. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. URL:[Link]

  • "Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols." National Center for Biotechnology Information (PMC), 2026. URL:[Link]

Application

Application Note: 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol as a Versatile Precursor in the Synthesis of CNS-Active Ligands

Executive Summary & Scientific Context 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (commonly referred to as N-phenylnortropine) is a highly valuable bicyclic tropane derivative used extensively in medicinal chemistry[1]. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (commonly referred to as N-phenylnortropine) is a highly valuable bicyclic tropane derivative used extensively in medicinal chemistry[1]. Its rigid structural framework and defined stereochemistry make it an ideal scaffold for the synthesis of muscarinic antagonists, monoamine transporter inhibitors, and dopamine D2/D3 receptor ligands.

Extensive structure-activity relationship (SAR) studies have demonstrated that replacing flexible piperidine rings with the rigid 8-azabicyclo[3.2.1]octane core can reverse or significantly enhance receptor subtype selectivity ()[2]. Substituting the classical N-methyl group of tropine with an N-phenyl ring alters the basicity of the bridgehead nitrogen, modifies the lipophilicity (LogP) of the molecule, and shifts its spatial orientation within deep hydrophobic receptor pockets[3].

Physicochemical Profiling

To facilitate experimental planning, the quantitative data and structural parameters of the precursor are summarized below:

PropertyValue
Chemical Name 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol
CAS Number 1706462-62-5
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol
Appearance Solid (typically white to off-white powder)
Core Scaffold N-Aryl Bicyclic Tropane

Mechanistic Pathway Visualization

The 3-hydroxyl group of the precursor serves as a versatile synthetic handle. It can be directly esterified to yield tropacocaine analogs[4], or oxidized to a ketone to enable C-C bond formation, yielding complex 3-aryl derivatives[3].

SyntheticPathways Precursor 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (Precursor) Ketone 8-Phenyl-8-azabicyclo[3.2.1]octan-3-one (Key Intermediate) Precursor->Ketone Swern Oxidation (DMSO, (COCl)2, Et3N) Ester N-Phenyl Tropacocaine Analogs (DAT/SERT Inhibitors) Precursor->Ester Esterification (ArCOCl, DMAP) ArylTropanol 3-Aryl-8-phenyl-8-azabicyclo[3.2.1]octan-3-ol (D2/D3 Receptor Ligands) Ketone->ArylTropanol Organocerium Addition (ArMgBr, CeCl3) Amine 3-Amino-8-phenyl-8-azabicyclo[3.2.1]octane (Muscarinic Antagonists) Ketone->Amine Reductive Amination (RNH2, NaBH(OAc)3)

Figure 1: Divergent synthetic workflows utilizing 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol.

Key Synthetic Workflows & Experimental Protocols

As a Senior Application Scientist, it is critical to understand not just how to execute a reaction, but why specific reagents are chosen. The protocols below are engineered to bypass the inherent challenges of the tropane scaffold, such as steric hindrance and unwanted amine oxidation.

Workflow A: Oxidation to 8-Phenyl-8-azabicyclo[3.2.1]octan-3-one

Causality & Expert Insight: The secondary alcohol at the C3 position must be oxidized to a ketone to serve as an electrophile for subsequent C-C bond formation. A Swern oxidation is strictly preferred over Jones reagent or other chromium-based oxidants. The N-phenyl tertiary amine is highly susceptible to N-oxidation and degradation under strongly acidic, aqueous oxidative conditions. The Swern protocol operates via a highly reactive dimethylchlorosulfonium ion at -78 °C, which selectively oxidizes the alcohol without interacting with the bridgehead nitrogen.

Step-by-Step Protocol:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a continuous Argon atmosphere.

  • Reagent Activation: Add anhydrous dichloromethane (DCM, 20 mL) and oxalyl chloride (1.2 equiv). Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Intermediate Formation: Dropwise, add a solution of anhydrous DMSO (2.4 equiv) in DCM (5 mL). Stir for 15 minutes to allow complete formation of the alkoxysulfonium intermediate. Note: Gas evolution (CO and CO2) will occur.

  • Substrate Addition: Dissolve 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (1.0 equiv) in DCM (10 mL) and add it dropwise to the activated complex over 10 minutes. Maintain the temperature at -78 °C and stir for 45 minutes.

  • Elimination: Add anhydrous triethylamine (5.0 equiv) dropwise. Stir for an additional 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ketone via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield 8-phenyl-8-azabicyclo[3.2.1]octan-3-one.

Workflow B: Stereoselective Organocerium Addition (Synthesis of D2/D3 Ligands)

Causality & Expert Insight: Direct addition of aryl Grignard reagents to the sterically hindered tropanone often results in enolization (acting as a base) rather than nucleophilic addition, severely lowering yields. The addition of anhydrous Cerium(III) chloride (CeCl₃) increases the electrophilicity of the carbonyl carbon and suppresses the basicity of the Grignard reagent. This Barbier-type modification drives the stereoselective formation of the endo-alcohol (3-aryl-8-phenyl-8-azabicyclo[3.2.1]octan-3-ol) by favoring axial attack on the rigid bicyclic system ()[3].

Step-by-Step Protocol:

  • CeCl₃ Dehydration: Place CeCl₃·7H₂O (1.5 equiv) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours to obtain strictly anhydrous CeCl₃. Cool to 0 °C under Argon.

  • Suspension: Suspend the anhydrous CeCl₃ in dry THF (15 mL) and stir vigorously at room temperature for 2 hours to ensure a uniform, milky suspension.

  • Transmetalation: Cool the suspension to -78 °C. Dropwise, add the desired arylmagnesium bromide (e.g., 4-chlorophenylmagnesium bromide, 1.5 equiv). Stir for 1 hour at -78 °C to form the organocerium species.

  • Nucleophilic Addition: Add a solution of 8-phenyl-8-azabicyclo[3.2.1]octan-3-one (1.0 equiv, from Workflow A) in dry THF (5 mL) dropwise. Stir the mixture at -78 °C for 2 hours, then slowly allow it to warm to room temperature over 4 hours.

  • Workup: Quench the reaction carefully with 10% aqueous acetic acid at 0 °C (this prevents the formation of intractable cerium emulsions). Basify the aqueous layer to pH 9 using concentrated NH₄OH.

  • Extraction & Purification: Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the 3-aryl-8-phenyl-8-azabicyclo[3.2.1]octan-3-ol derivative.

References

  • Structure−Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol Source: Journal of Medicinal Chemistry (ACS Publications), 2008, 51(19), 6095–6109. URL:[Link]

  • 8-Azabicyclo(3.2.1)octan-3-ol, 8-methyl-, benzoate (ester), endo- (Tropacocaine) Source: PubChem Compound Database (National Institutes of Health) URL:[Link]

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol and its Derivatives

Introduction & Pharmacological Context The compound 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (CAS 1706462-62-5) represents a highly versatile tropane scaffold utilized extensively in neuropharmacology and GPCR drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The compound 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (CAS 1706462-62-5) represents a highly versatile tropane scaffold utilized extensively in neuropharmacology and GPCR drug discovery[1]. Unlike standard N-methyl tropanes (e.g., tropine) or simple piperidines, the incorporation of an 8-phenyl substitution fundamentally alters the spatial geometry and lipophilicity of the molecule. This structural rigidity and distinct vectorization of pharmacophoric elements make it a privileged building block for designing high-affinity ligands targeting monoamine transporters, Dopamine D2/D3 receptors[2], Nociceptin (NOP) opioid receptors[3], and Mu-Opioid receptors (MOR)[4].

This application note provides a comprehensive, self-validating in vitro workflow for evaluating 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol and its derivatives. The protocols detailed herein focus on Gi/o-coupled GPCR targets (such as D2R and NOP), covering both thermodynamic binding affinity (Radioligand Binding) and downstream functional efficacy (TR-FRET cAMP Accumulation).

G Ligand 8-Phenyl-tropane Derivative Receptor Gi/o-Coupled GPCR (D2/D3 or NOP) Ligand->Receptor Binds G_protein Gi/o Protein (alpha subunit) Receptor->G_protein Activates AC Adenylyl Cyclase (Inhibited) G_protein->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Effect Downstream Signaling cAMP->Effect Modulates

Figure 1: Mechanism of action for Gi/o-coupled GPCRs targeted by 8-phenyl-tropane derivatives.

Physicochemical Properties & Stock Preparation

Due to the lipophilic nature of the bicyclic tropane core and the 8-phenyl ring, aqueous solubility is limited. Proper handling is critical to prevent compound precipitation, which can lead to false-negative assay results.

  • Molecular Formula: C13H17NO

  • Molecular Weight: 203.28 g/mol

  • Preparation Logic:

    • Weigh the solid compound and dissolve it in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock . Causality: DMSO thoroughly solvates the lipophilic rings, ensuring monomeric dispersion.

    • Vortex for 60 seconds and sonicate in a water bath at room temperature for 5 minutes.

    • For assays, perform serial dilutions in 100% DMSO, and make a final 1:100 or 1:200 dilution into the aqueous assay buffer immediately prior to use. This ensures the final DMSO concentration remains ≤1%, preventing solvent-induced cytotoxicity or receptor denaturation.

Protocol 1: Radioligand Binding Assay (Receptor Affinity)

This assay determines the equilibrium dissociation constant ( Ki​ ) of the compound by measuring its ability to competitively displace a radioactive tracer (e.g., [3H] -spiperone for D2R or [3H] -nociceptin for NOP) from the receptor[2][3].

Step-by-Step Methodology
  • Buffer Preparation: Prepare Assay Buffer consisting of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2​ , and 1 mM EDTA.

    • Expert Insight: Mg2+ divalent cations stabilize the GPCR-G-protein complex, promoting the high-affinity state of the receptor necessary for accurate agonist profiling. EDTA chelates trace heavy metals that could catalyze lipid peroxidation and degrade the membrane preparation.

  • Plate Pre-treatment: Pre-soak 96-well GF/B glass fiber filter plates in 0.3% polyethylenimine (PEI) for 1 hour at room temperature.

    • Expert Insight: 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol derivatives are highly lipophilic. PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing non-specific binding (NSB) of the ligand to the filter matrix and improving the signal-to-noise ratio.

  • Incubation: In a 96-well assay plate, combine:

    • 50 µL of test compound (varying concentrations).

    • 50 µL of radioligand (at a concentration equal to its Kd​ ).

    • 100 µL of GPCR-expressing cell membranes (10-20 µg protein/well). Incubate for 60 minutes at 25°C to achieve thermodynamic equilibrium.

  • Rapid Filtration: Transfer the reaction mixture to the PEI-treated GF/B plate using a cell harvester. Wash 3 times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Expert Insight: Ice-cold buffer slows the dissociation kinetics of the receptor-ligand complex during the washing step, preserving the bound radioligand for accurate quantification.

  • Detection: Dry the filter plates, add 40 µL of scintillation cocktail per well, and read on a MicroBeta scintillation counter.

Workflow Prep 1. Compound Preparation (DMSO Stock & Dilution) Incubation 3. Assay Incubation (Ligand + Radiotracer + Membranes) Prep->Incubation Cells 2. Cell Culture & Membrane Prep (HEK293 expressing Target) Cells->Incubation Filtration 4. Rapid Filtration & Washing (PEI-treated GF/B Plates) Incubation->Filtration Detection 5. Scintillation Counting (Microbeta Counter) Filtration->Detection Analysis 6. Data Analysis (Non-linear Regression, Ki Calc) Detection->Analysis

Figure 2: Step-by-step radioligand binding assay workflow for tropane-based GPCR ligands.

Protocol 2: TR-FRET cAMP Accumulation Assay (Functional Activity)

While binding assays confirm affinity, functional assays are required to classify the compound as an agonist, antagonist, or inverse agonist. Since D2 and NOP receptors are Gi/o-coupled, their activation inhibits adenylyl cyclase (AC), reducing intracellular cAMP[3].

Step-by-Step Methodology
  • Cell Preparation: Harvest HEK293 cells stably expressing the target GPCR. Resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX).

    • Expert Insight: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the enzymatic degradation of cAMP, ensuring the assay measures total accumulated cAMP rather than a fluctuating dynamic equilibrium.

  • Compound Addition: Dispense 5 µL of the 8-phenyl-tropane derivative dilutions into a 384-well white microplate. Add 5 µL of the cell suspension (approx. 2,000 cells/well).

  • Forskolin Stimulation: Add 5 µL of Forskolin (final concentration 10 µM).

    • Expert Insight: Because Gi-coupled receptors decrease cAMP, baseline cAMP levels in resting cells are too low to measure a further decrease. Forskolin directly stimulates adenylyl cyclase to create a high cAMP "window." The functional agonism of the test compound is quantified by its ability to suppress this Forskolin-induced cAMP spike.

  • Incubation: Incubate for 30 minutes at room temperature.

  • TR-FRET Detection: Add 5 µL of Europium-cryptate labeled anti-cAMP antibody and 5 µL of d2-labeled cAMP (lysis/detection reagents). Incubate for 1 hour.

    • Expert Insight: This is a competitive immunoassay. High intracellular cAMP displaces the d2-cAMP from the Eu-antibody, decreasing the FRET signal. Therefore, an active Gi-agonist will lower endogenous cAMP, resulting in a recovery (increase) of the FRET signal. Read the plate on a TR-FRET compatible microplate reader (Ex: 337 nm, Em: 620 nm and 665 nm).

Data Presentation & System Validation

To ensure trustworthiness, every assay plate must include a reference standard (e.g., Haloperidol for D2R, or Nociceptin for NOP) and DMSO vehicle controls. The assay is considered valid only if the Z'-factor is ≥0.5 .

Table 1: Representative Pharmacological Profiling of Tropane Derivatives

Note: Data represents typical literature values for substituted 8-azabicyclo[3.2.1]octan-3-ol derivatives to illustrate structure-activity relationship (SAR) context[2][3][4][5].

Compound Class / DerivativeTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Activity ( EC50​/IC50​ , nM)Efficacy ( Emax​ , %)
8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol D2R / NOP> 1000 (Fragment Baseline)N/AN/A
SCH 221510 (Tropane NOP Agonist)NOP0.312.0 ( EC50​ )98%
SCH 486757 (Tropane NOP Agonist)NOP4.628.5 ( EC50​ )95%
Tropane Analog of L741,626 D2R33.4145.0 ( IC50​ )Antagonist
Substituted 8-azabicyclo MOR Ligand MOR8.5 - 10.2 ( pKi​ )Variable ( IC50​ )Antagonist

References

  • Varty, G. B., et al. "The anxiolytic-like effects of the novel, orally active nociceptin opioid receptor agonist 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (SCH 221510)". Journal of Pharmacology and Experimental Therapeutics, 2008. DOI: 10.1124/jpet.108.136937. Available at: [Link]

  • McLeod, R. L., et al. "Pharmacological profile of the NOP agonist and cough suppressing agent SCH 486757 (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models". European Journal of Pharmacology, 2010. DOI: 10.1016/j.ejphar.2009.12.003. Available at: [Link]

  • Newman, A. H., et al. "Structure−Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol". Journal of Medicinal Chemistry, 2008. DOI: 10.1021/jm800532x. Available at: [Link]

  • Google Patents. "WO2009029257A1 - Disubstituted alkyl-8-azabicyclo[3.2.1.] octane compounds as mu opioid receptor antagonists".

Sources

Application

Application Note: Catalytic Applications of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol Derivatives in Asymmetric Synthesis

Introduction & Structural Rationale 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (commonly referred to as N-phenyltropanol) represents a privileged, conformationally rigid bicyclic scaffold. The tropane alkaloid family and its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (commonly referred to as N-phenyltropanol) represents a privileged, conformationally rigid bicyclic scaffold. The tropane alkaloid family and its 8-azabicyclo[3.2.1]octane skeleton have been extensively studied for their unique three-dimensional arrangement, which is highly sought after in both medicinal chemistry and asymmetric catalysis[1].

While natural tropane alkaloids (such as tropine and pseudotropine) feature an N-methyl group, the substitution with an N-phenyl moiety fundamentally alters the electronic landscape and steric bulk of the molecule[2]. This modification reduces the Lewis basicity of the amine—due to resonance with the phenyl ring—and introduces π−π stacking capabilities. Consequently, N-phenyltropanol derivatives act as exceptional chiral ligands and organocatalyst precursors. The rigid [3.2.1] bridged framework ensures a highly pre-organized chiral pocket, which is critical for minimizing entropic penalties during transition state formation[3]. Recent advances in asymmetric catalysis have heavily utilized the tropane scaffold, including Rh-catalyzed asymmetric allylic arylation[4] and organocatalytic asymmetric dearomatization of isoquinolines[5]. Building on these foundational concepts, N-phenyltropanol derivatives serve as powerful stereocontrolling elements in carbon-carbon bond-forming reactions.

Application I: Enantioselective Alkylzinc Addition to Aldehydes

Mechanistic Causality

In the asymmetric addition of diethylzinc to aldehydes, β -amino alcohols are benchmark ligands. When 8-phenyl-8-azabicyclo[3.2.1]octan-3-ol is utilized, the 3-hydroxyl group deprotonates to form a covalent Zn–O bond, generating a chiral zinc alkoxide complex. The N-phenyl group sterically shields either the re or si face of the incoming aldehyde, forcing the ethyl group transfer to occur via a highly ordered, rigid bimetallic transition state (Noyori-type mechanism). The reduced basicity of the N-phenyl group prevents product inhibition (catalyst poisoning by the resulting zinc alkoxide product) and accelerates the alkyl transfer step compared to N-alkyl analogs.

Catalytic_Cycle Ligand 8-Phenyl Tropanol Ligand Complex Chiral Zn-Alkoxide Complex Ligand->Complex + ZnEt2 Precat ZnEt2 (Pre-catalyst) Precat->Complex TS Bimetallic Transition State Complex->TS + Aldehyde Substrate Aldehyde Substrate Substrate->TS TS->Complex Catalyst Regeneration Product Chiral Secondary Alcohol TS->Product Alkyl Transfer

Catalytic cycle of enantioselective diethylzinc addition using 8-phenyl tropanol.

Protocol: Self-Validating Asymmetric Diethylzinc Addition
  • Preparation of the Catalyst Complex: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 8-phenyl-8-azabicyclo[3.2.1]octan-3-ol (0.10 mmol, 10 mol%) in anhydrous toluene (2.0 mL). Causality: Toluene is chosen as a non-coordinating solvent to prevent disruption of the delicate bimetallic zinc transition state.

  • Zinc Reagent Addition: Cool the solution to 0 °C. Slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise. Stir for 30 minutes to ensure complete formation of the active chiral zinc-alkoxide complex.

  • Substrate Introduction: Add the aldehyde substrate (1.0 mmol) dropwise over 10 minutes to prevent localized heating, which degrades enantioselectivity.

  • Reaction Execution: Maintain the reaction at 0 °C for 12–18 hours.

  • Validation Checkpoint 1 (In-Process): Analyze a 50 µL aliquot via TLC (Hexane/EtOAc 4:1). The complete disappearance of the UV-active aldehyde spot validates that the catalytic cycle is turning over efficiently without product inhibition.

  • Quenching and Workup: Quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl (5 mL) to safely decompose unreacted diethylzinc. Extract with dichloromethane (3 × 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation Checkpoint 2 (Outcome): Purify via flash column chromatography. Run the purified product on a Chiralcel OD-H HPLC column. An enantiomeric excess (ee) >90% self-validates the integrity of the N-phenyltropanol chiral pocket.

Quantitative Data Summary
Aldehyde SubstrateCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde10129296
p-Tolualdehyde10148994
p-Chlorobenzaldehyde10129597
2-Naphthaldehyde10168895
Cinnamaldehyde15188290

Application II: Quaternized N-Phenyl Tropanium Salts as Phase-Transfer Catalysts

Mechanistic Causality

By alkylating the nitrogen of 8-phenyl-8-azabicyclo[3.2.1]octan-3-ol with a bulky electrophile (e.g., benzyl bromide), a rigid, chiral quaternary ammonium salt is generated. These quaternized tropanium salts act as highly effective chiral phase-transfer catalysts (PTCs). The hydroxyl group at the 3-position serves a dual purpose: it acts as a hydrogen-bond donor to anchor the enolate intermediate (e.g., generated from a glycine Schiff base), while the N-phenyl and N-benzyl groups provide a deep, stereocontrolling hydrophobic pocket that dictates the trajectory of the incoming electrophile.

PTC_Workflow Step1 1. N-Alkylation of 8-Phenyl Tropanol (Formation of Quaternary Salt) Step2 2. Base Addition & Enolate Formation (Biphasic System: Toluene/KOH) Step1->Step2 Step3 3. Stereoselective Electrophilic Attack (Chiral Ion-Pairing) Step2->Step3 Step4 4. Phase Separation & Product Isolation (Enantioenriched Alkylated Product) Step3->Step4

Workflow for asymmetric phase-transfer catalysis using quaternized 8-phenyl tropanol.

Protocol: Self-Validating Asymmetric Alkylation of Glycine Schiff Bases
  • Catalyst Preparation: Synthesize the PTC by refluxing 8-phenyl-8-azabicyclo[3.2.1]octan-3-ol with benzyl bromide (1.2 equiv) in acetonitrile for 24 hours. Isolate the resulting quaternized tropanium bromide via precipitation in cold diethyl ether.

  • Reaction Setup: In a 10 mL reaction vial, combine the glycine Schiff base (tert-butyl 2-(diphenylmethyleneamino)acetate) (0.5 mmol), the quaternized tropanium catalyst (0.05 mmol, 10 mol%), and the alkylating agent (e.g., benzyl bromide, 0.6 mmol) in toluene (3.0 mL).

  • Phase-Transfer Activation: Cool the mixture to -10 °C. Add solid KOH (2.5 mmol) in one portion. Causality: Solid KOH in toluene creates a strict liquid-solid biphasic system, preventing background racemic alkylation that occurs in highly polar monophasic solvents.

  • Stirring Dynamics: Stir the biphasic mixture vigorously (1000 rpm) at -10 °C for 24 hours. Causality: High stirring rates are critical to maximize the interfacial surface area, ensuring the chiral ion-pair is the sole reactive species.

  • Validation Checkpoint 1 (In-Process): Monitor the reaction via GC-MS. The exclusive formation of the mono-alkylated product (without di-alkylation) validates the steric shielding provided by the N-phenyl/N-benzyl pocket.

  • Workup & Analysis: Dilute with water (5 mL) and extract with diethyl ether (3 × 10 mL). Dry the organic phase over MgSO₄ and concentrate. Determine the enantiomeric excess via chiral HPLC.

Quantitative Data Summary
ElectrophileBase / SolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Benzyl BromideKOH / Toluene-109092
Allyl BromideKOH / Toluene-108589
Methyl IodideKOH / Toluene-208085
1-(Bromomethyl)naphthaleneKOH / Toluene09495

References

  • Pollini, G. P., Benetti, S., De Risi, C., & Zanirato, V. (2006). "Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives." Chemical Reviews, 106(6), 2434-2454.

  • Lütz, F., et al. (2022). "Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation." ACS Catalysis, 12, 8622-8629.

  • He, J., et al. (2016). "Construction of Tropane Derivatives by the Organocatalytic Asymmetric Dearomatization of Isoquinolines." Angewandte Chemie International Edition, 55(39), 11834-11839.

  • Newman, A. H., et al. (2022). "Structure−Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol." Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol Synthesis

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and practical challenges associated with synthesizing N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and practical challenges associated with synthesizing N-phenyltropine derivatives.

The synthesis of 8-phenyl-8-azabicyclo[3.2.1]octan-3-ol fundamentally relies on a two-phase workflow: a modified Robinson-Mannich condensation to build the bicyclic core, followed by a stereoselective reduction of the resulting ketone. Because we are substituting the highly nucleophilic methylamine (used in standard tropinone synthesis) with the less reactive aniline, researchers frequently encounter yield bottlenecks and stereochemical impurities.

Synthetic Workflow & Stereochemical Divergence

SynthesisWorkflow Start Precursors: 2,5-Dimethoxytetrahydrofuran + Aniline + Acetone Mannich Modified Robinson-Mannich Condensation (Acid Catalyzed) Start->Mannich Ketone Intermediate: 8-Phenyl-8-azabicyclo[3.2.1]octan-3-one Mannich->Ketone Yield Bottleneck (Aniline Nucleophilicity) Red_NaBH4 Kinetic Reduction (NaBH4, MeOH, 0°C) Ketone->Red_NaBH4 Red_Thermo Thermodynamic Reduction (Na/n-pentanol or MPV) Ketone->Red_Thermo Endo Target (Endo-Isomer): 8-Phenyl-8-azabicyclo[3.2.1]octan-3α-ol Red_NaBH4->Endo Hydride attacks exo face Exo Target (Exo-Isomer): 8-Phenyl-8-azabicyclo[3.2.1]octan-3β-ol Red_Thermo->Exo Thermodynamic equilibration

Synthetic workflow and stereochemical divergence for 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol.

Troubleshooting Guides & FAQs

Q1: Why is my yield for the intermediate 8-phenyl-8-azabicyclo[3.2.1]octan-3-one so low (<20%) when using standard Robinson-Mannich conditions? Causality & Solution: Standard Robinson synthesis relies on aliphatic amines (like methylamine), which possess high nucleophilicity. Aniline, however, is an aromatic amine; its nitrogen lone pair is delocalized into the benzene ring, making it a poor nucleophile for the double Mannich condensation. Furthermore, using isolated succindialdehyde often leads to polymerization before the reaction can complete. The Fix: Shift to an in situ generation method. Use 2,5-dimethoxytetrahydrofuran with acetone in the presence of an acid catalyst (like HCl). The acid slowly hydrolyzes the furan to succindialdehyde, ensuring it reacts immediately with the aniline. Optimizing this acid-catalyzed equivalent method has been shown to improve intermediate yields to approximately 55.3%.

Q2: During the reduction step, my GC/MS shows two distinct product peaks with the same mass (m/z 203). How do I control the stereoselectivity? Causality & Solution: The reduction of the bicyclic ketone yields two diastereomers: the endo-alcohol (analogous to tropine) and the exo-alcohol (analogous to pseudotropine)[1][2]. The 8-azabicyclo[3.2.1]octane ring is sterically hindered on the endo face by the axial hydrogens of the piperidine ring. The Fix: Your choice of reagent dictates the thermodynamic vs. kinetic outcome:

  • To isolate the endo-isomer (3α-ol): Utilize kinetic control. A small hydride donor like Sodium Borohydride (NaBH₄) will preferentially attack the less sterically hindered exo face of the ketone, pushing the resulting hydroxyl group into the endo position[1].

  • To isolate the exo-isomer (3β-ol): Utilize thermodynamic control. The endo-hydroxyl group suffers from steric clash with the piperidine ring. By using a dissolving metal reduction (e.g., Sodium metal in n-pentanol) or a Meerwein–Ponndorf–Verley (MPV) reduction, the system equilibrates to the more thermodynamically stable exo-equatorial configuration[3].

Q3: Standard acid-base extractions for tropane alkaloids are failing to isolate my final product. Why is it staying in the organic layer during acidic washes? Causality & Solution: Standard tropane alkaloids (like tropine or scopolamine) possess an N-methyl group, rendering the bridgehead nitrogen highly basic (pKa ~9.5). In your target molecule, the N-phenyl group acts as an electron-withdrawing group via resonance, drastically lowering the basicity of the nitrogen atom. The Fix: Do not rely on standard acidic extraction (e.g., extracting into 1M HCl) to pull the product into the aqueous phase. The N-phenyl compound will remain largely unprotonated and partition into the organic layer, leading to product loss. Instead, perform the workup at a neutral pH and extract thoroughly with a moderately polar solvent like dichloromethane (DCM) or ethyl acetate, followed by silica gel column chromatography for purification.

Quantitative Data: Stereochemical Control in Reduction

The following table summarizes the expected diastereomeric ratios based on the chosen reduction methodology. Use this to select the appropriate reagent for your target isomer.

Reduction MethodReagent SystemControl MechanismMajor StereoisomerExpected Ratio (Endo:Exo)
Standard Hydride NaBH₄, Methanol, 0°CKineticEndo (3α-ol)> 85:15
Bulky Hydride L-Selectride, THF, -78°CKinetic (Steric)Endo (3α-ol)> 95:5
Dissolving Metal Na metal, n-pentanol, refluxThermodynamicExo (3β-ol)< 10:90
MPV Reduction Al(OiPr)₃, Isopropanol, refluxThermodynamicExo (3β-ol)< 15:85
Self-Validating Experimental Protocols
Protocol A: Synthesis of Intermediate 8-Phenyl-8-azabicyclo[3.2.1]octan-3-one
  • Preparation: In a round-bottom flask, dissolve 0.05 mol of 2,5-dimethoxytetrahydrofuran in 10 mL of acetone.

  • Acid Catalysis: Add 1 mL of concentrated HCl dropwise. Self-Validation: The solution will slightly warm as the furan ring hydrolyzes to form the reactive succindialdehyde intermediate.

  • Condensation: Slowly add 0.05 mol of aniline to the stirring mixture.

  • Incubation: Stir the reaction at room temperature for 24 hours. Self-Validation: Monitor via TLC (Ethyl acetate:n-hexane = 1:10, v/v). The aniline spot will diminish, and a new spot at Rf ~0.13 will appear.

  • Workup: Neutralize the mixture with saturated NaHCO₃. Extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via column chromatography to yield the ketone intermediate (Expected mass m/z: 201).

Protocol B: Kinetic Reduction to 8-Phenyl-8-azabicyclo[3.2.1]octan-3α-ol (Endo-Isomer)
  • Preparation: Dissolve the purified 8-phenyl-8-azabicyclo[3.2.1]octan-3-one in anhydrous methanol (0.2 M concentration).

  • Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0°C. Causality: Low temperatures suppress thermodynamic equilibration, locking the reaction into the kinetic pathway.

  • Reduction: Add 1.5 equivalents of Sodium Borohydride (NaBH₄) in small portions over 15 minutes to control the evolution of hydrogen gas and the exothermic reaction[1].

  • Reaction: Remove the ice bath and allow the mixture to stir for 2 hours. Self-Validation: Perform GC/MS analysis. The ketone peak (m/z 201) should completely disappear, replaced by the alcohol peak (m/z 203).

  • Workup: Quench the remaining hydride by slowly adding distilled water. Extract the aqueous mixture with ethyl acetate. Dry, filter, and concentrate to yield the crude endo-alcohol.

References
  • Lee, Y. G., Kim, S. T., Jung, D. I., & Hanh, J. T. (2020). "A Study on N-Substituted Nortropinone Synthesis using Acetone Equivalents." Asian Journal of Chemistry.

  • BenchChem Contributors. (2025). "Byproduct formation in the synthesis of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene." Benchchem Technical Guides. 1

  • BenchChem Contributors. (2025). "The Discovery and History of Pseudotropine: An In-depth Technical Guide." Benchchem Technical Guides. 2

  • Wikipedia Contributors. (2024). "Pseudotropine." Wikipedia, The Free Encyclopedia.3

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol

Welcome to the technical support resource for 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges encountered when working with this compound in aqueous media. As Senior Application Scientists, we have structured this guide to not only offer protocols but also to explain the scientific rationale behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Part 1: Understanding the Physicochemical Landscape

A thorough understanding of the molecule's properties is the foundation for overcoming solubility issues. This section addresses the fundamental characteristics of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol that govern its behavior in aqueous solutions.

Q1: What are the key structural features of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol that influence its aqueous solubility?

Answer: The solubility of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol is primarily dictated by a balance between its hydrophilic and hydrophobic components.

  • Hydrophobic Moieties: The compound possesses two significant non-polar features: the rigid bicyclic octane core and, most importantly, the appended phenyl group. These hydrocarbon-rich structures are energetically unfavorable to interact with the polar hydrogen-bonding network of water, leading to low intrinsic solubility.

  • Hydrophilic Moieties: Counteracting this are two polar groups: the hydroxyl (-OH) group at the 3-position and the tertiary amine within the bicyclic system. The hydroxyl group can participate in hydrogen bonding with water. The tertiary amine is a weak base and, as we will discuss, its ability to become protonated is the most critical feature for solubility enhancement.

The dominant phenyl group generally renders the molecule poorly soluble in neutral aqueous media. This characteristic is common for many tropane alkaloids and their derivatives.[1]

Q2: I'm observing precipitation when trying to dissolve the compound in a neutral buffer (e.g., PBS pH 7.4). What is happening and what is the first troubleshooting step?

Answer: The precipitation you are observing is expected. In its neutral, "free base" form, the molecule's low intrinsic solubility is the limiting factor. The most direct and effective first step to address this is pH adjustment .

The tertiary amine in the 8-azabicyclo[3.2.1]octane core is a basic center. In an acidic environment, this nitrogen atom accepts a proton (H+) to form a positively charged ammonium salt. This process of ionization dramatically increases the molecule's polarity, leading to a significant enhancement in aqueous solubility.[2][3] The solubility of compounds with basic anions generally increases as the pH of the solution is decreased.[3]

This equilibrium is the cornerstone of solubilizing this class of compounds.

Caption: pH-dependent equilibrium of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol.

Part 2: Practical Troubleshooting & Step-by-Step Protocols

This section provides actionable protocols to systematically address solubility issues. We recommend following these in sequence, as they are ordered from the simplest and most common to more complex methods.

Q3: How do I correctly prepare a solution using pH adjustment?

Answer: The goal is to create a concentrated, acidic stock solution that can then be diluted into your final, larger volume of experimental media. This method minimizes the final concentration of the acid used for solubilization.

  • Preparation: Weigh the desired amount of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol powder.

  • Initial Suspension: Add a small volume of pure water (e.g., Milli-Q) to the powder to create a slurry. Do not add your final buffer at this stage.

  • Acidification: While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise. The solid should begin to dissolve as the pH drops and the compound protonates.

  • Complete Solubilization: Continue adding the acid until the solution becomes completely clear. Use a pH meter to ensure the pH is sufficiently acidic (typically pH 2-4 is a good target).

  • Volume Adjustment: Once the compound is fully dissolved, you can add your final buffer or media and adjust the total volume as needed.

  • Final pH Check: Check the pH of the final solution. The buffering capacity of your final media should bring the pH back towards your target, but you may need to adjust it slightly. Be cautious, as raising the pH too much can cause the compound to precipitate out again if its solubility limit is exceeded.

Trustworthiness Check: This method is self-validating. The visual endpoint—a clear solution from a cloudy suspension—confirms that the compound has been successfully solubilized via salt formation.[2]

Q4: Adjusting the pH is incompatible with my experimental system. What is the next best strategy?

Answer: If altering pH is not an option, the use of co-solvents is the next logical approach. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[4][]

  • Co-solvent Selection: Choose a biocompatible co-solvent that is appropriate for your system. See the table below for common starting points.

  • Stock Solution Preparation: Dissolve the 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol directly into 100% of the chosen co-solvent to create a high-concentration stock.

  • Dilution: Add this stock solution dropwise or in small aliquots to your aqueous experimental media while vortexing or stirring vigorously. This gradual addition helps prevent the compound from "crashing out" or precipitating upon contact with the aqueous phase.

  • Final Concentration: Ensure the final percentage of the co-solvent in your experiment does not exceed a level that could cause artifacts or toxicity in your specific assay. A solvent tolerance test is highly recommended.

Co-solventTypical Starting Final Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)0.1% - 1%Most common for in vitro assays. Can have biological effects at higher concentrations.
Ethanol1% - 5%Generally well-tolerated. Can be used for both in vitro and in vivo formulations.[4]
Polyethylene Glycol 400 (PEG 400)5% - 20%A good option for increasing solubility and is often used in formulation development.[6][7]
Propylene Glycol (PG)5% - 20%Similar properties to PEG 400; often used in combination with other solvents.[8]
Q5: Even with co-solvents, I can't reach my target concentration. What other formulation strategies can I use?

Answer: When pH adjustment and co-solvents are insufficient, more advanced formulation excipients like surfactants and cyclodextrins should be considered.[9]

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively hiding them from the aqueous environment and increasing the overall solubility of the drug.[10][11][12]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form "inclusion complexes" with hydrophobic drugs, where the drug molecule is held within the central cavity, thereby increasing its apparent water solubility.[13][14][15][]

  • Prepare Stock Solutions: Create aqueous stock solutions of various surfactants and cyclodextrins (see Table 2 for examples) at concentrations well above their expected working range.

  • Screening Assay: In separate vials, add an excess amount of your 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol powder to each excipient solution.

  • Equilibration: Agitate these mixtures for 24-48 hours at a controlled temperature to allow them to reach equilibrium.

  • Separation: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantification: Analyze the supernatant using a suitable method (e.g., HPLC-UV, LC-MS) to determine the concentration of the dissolved compound.

  • Selection: The excipient that yields the highest dissolved concentration is the most effective solubilizer for your compound.

Excipient ClassExampleMechanism
Non-ionic SurfactantPolysorbate 80 (Tween® 80)Micellar Solubilization[12]
Non-ionic SurfactantPoloxamer 188 (Kolliphor® P 188)Micellar Solubilization[9]
Anionic SurfactantSodium Dodecyl Sulfate (SDS)Micellar Solubilization[12]
CyclodextrinHydroxypropyl-β-cyclodextrin (HP-β-CD)Inclusion Complexation[14]
CyclodextrinSulfobutylether-β-cyclodextrin (SBE-β-CD)Inclusion Complexation[17]

Part 3: Advanced Concepts and Strategy Selection

Choosing the right method requires balancing solubility gains with potential experimental liabilities.

Q6: How do I choose the best solubilization strategy for my specific application?

Answer: The optimal strategy depends on your experimental context. The following workflow provides a decision-making framework.

Solubility_Workflow A Start: Compound precipitates in aqueous buffer B Is pH adjustment compatible with the assay? A->B C Yes B->C   D No B->D   E Use Protocol 1: Prepare acidic stock solution C->E F Try Protocol 2: Screen Co-solvents (DMSO, EtOH, PEG 400) D->F G Was target concentration reached? E->G F->G H Yes G->H   I No G->I   J Proceed with experiment H->J K Use Protocol 3: Screen Surfactants & Cyclodextrins I->K K->J

Caption: Decision workflow for selecting a solubilization strategy.

  • For in vitro cellular assays: Start with pH adjustment if your cells and reagents are stable at the final diluted pH. If not, low concentrations (<0.5%) of DMSO are standard.

  • For biochemical/enzymatic assays: Be cautious. High concentrations of co-solvents or surfactants can denature proteins or interfere with enzyme kinetics. Always run a vehicle control. Cyclodextrins are often a good choice as they are generally inert.[13][15]

  • For in vivo parenteral formulations: Biocompatibility is paramount. pH should be adjusted close to physiological levels (pH 5-8). Co-solvents like PEG 400 and propylene glycol are frequently used.[4][7] Cyclodextrins, particularly SBE-β-CD, are widely used in commercial injectable formulations to solubilize hydrophobic drugs.[13]

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges posed by 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol and generate reliable, reproducible data.

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Popielec, A., & Loftsson, T. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Pratiwi, R. A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.
  • Kumar, S., & Singh, S. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • Tauro, S. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Jacobsen, J., et al. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics - ACS Publications.
  • Zhang, Y., et al. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC.
  • Kumar, A., & Sahoo, S. K. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate.
  • Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Basicmedical Key. (2017). Improving the Water Solubility of Poorly Soluble Drugs.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • International Journal of Pharmaceutical Sciences and Research. (2014). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW.
  • ScienceDirect. (2025). Solubilization by surfactants: Significance and symbolism.
  • ResearchGate. (n.d.). The solubility of pure tropane alkaloids in the presence of β-CD.
  • Pharma Excipients. (2022). Cosolvent and Complexation Systems.
  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble.
  • Wikipedia. (n.d.). Cosolvent.
  • MedCrave. (2012). Tropane Alkaloids.
  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • MDPI. (2022). Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances.
  • ResearchGate. (n.d.). Co-solvent and Complexation Systems.
  • BASF. (n.d.). Solvents & Co-solvents for Pharmaceutical Applications.
  • Google Patents. (n.d.). Cosolvent formulations.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • BLOOM TECH. (n.d.). 8-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-one Hydrochloride CAS 83393-23-1.
  • ScienceDirect. (2026). PH adjustment: Significance and symbolism.
  • Cayman Chemical. (2024). PRODUCT INFORMATION - Tropinone.
  • Wikipedia. (n.d.). Tropine.
  • Khan Academy. (n.d.). pH and solubility.
  • Chemistry LibreTexts. (2023). 18.7: Solubility and pH.
  • ResearchGate. (2006). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives.

Sources

Troubleshooting

Purification techniques for 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol crude extracts

Welcome to the Technical Support Center for the isolation and purification of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (commonly referred to as N-phenylnortropine). This guide is engineered for drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (commonly referred to as N-phenylnortropine).

This guide is engineered for drug development professionals and synthetic chemists. Unlike standard tropane alkaloids, the introduction of an N-aryl group fundamentally alters the molecule's electronic properties. This center provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure high-yield, high-purity recovery from crude extracts.

Mechanistic Grounding: The N-Aryl Effect on Tropane Basicity

To successfully purify 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, you must design your workflow around its unique electronic profile. Standard tropane alkaloids (e.g., tropine, scopolamine) feature a highly basic aliphatic tertiary amine with a conjugate acid pKa of ~10.4 .

In contrast, 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol is an aniline derivative. The nitrogen lone pair delocalizes into the aromatic π -system of the phenyl ring, which drastically reduces its basicity. The conjugate acid pKa of this N-aryl system drops to approximately 4.5–5.2 .

The Causality of Failure: Most purification failures occur because researchers apply standard tropane protocols (mild acidic extractions and highly basic chromatography modifiers) to this N-aryl derivative. Mild acids fail to protonate the amine, leading to catastrophic product loss during the organic wash phase .

Troubleshooting Guides & FAQs

Q1: I am losing my product during the initial acid-base liquid-liquid extraction (LLE). The aqueous phase contains almost no product. Why? A1: You are likely using a mild acid (e.g., 1% acetic acid or citric acid, pH ~3.5), which is the industry standard for typical plant-derived tropane alkaloids . Because N-phenylnortropine has a pKa of ~5.0, a pH of 3.5 only partially protonates the amine. The unprotonated free base remains highly lipophilic and stays in the organic phase, which you are likely discarding as "neutral waste." Solution: Drop the extraction pH to < 2.0 using 1M HCl. This ensures >99% protonation, forcing the compound into the aqueous phase as a water-soluble hydrochloride salt.

Q2: During silica gel flash chromatography, my endo- and exo- epimers (axial vs. equatorial hydroxyl) are co-eluting. How do I resolve them? A2: Standard tropane chromatography uses highly polar, basic solvent systems (e.g., CHCl3​:MeOH:NH4​OH ) to prevent peak tailing caused by strong interactions between the basic amine and acidic silanol groups on the silica . However, because the N-phenyl group reduces the molecule's basicity, these strong basic modifiers overwhelm the system, disrupting the subtle hydrogen-bonding differences between the endo- and exo- hydroxyl groups and the silica stationary phase. Solution: Switch to a less polar, neutral solvent system. A gradient of Hexane : Ethyl Acetate without any amine modifiers provides excellent resolution between the epimers.

Q3: My crude extract is contaminated with unreacted bromobenzene and biphenyl byproducts from the Buchwald-Hartwig amination step. How do I remove them? A3: These neutral, highly lipophilic impurities will not protonate even at pH 1. They are easily removed during the acidic LLE step. When you extract the crude mixture with 1M HCl, the unreacted bromobenzene and biphenyls will remain in the initial organic layer. Discarding this organic layer effectively removes these contaminants before you basify the aqueous layer to recover your product.

Quantitative Data: Electronic & Physical Property Comparison

Understanding the quantitative differences between standard tropanes and N-aryl tropanes dictates the parameters of the purification workflow.

Physicochemical PropertyTypical Tropane (e.g., Tropine)8-Phenyl-8-azabicyclo[3.2.1]octan-3-olImpact on Purification Strategy
Amine Classification Aliphatic Tertiary AmineN-Aryl Tertiary AmineDictates extraction pH and chromatography modifiers.
Conjugate Acid pKa ~10.4~5.0Requires a significantly stronger acid for LLE.
Optimal LLE Acidic pH pH 3.0 – 5.0 (Mild Acid)pH < 2.0 (Strong Acid)Prevents product loss to the organic waste layer.
Optimal LLE Basic pH pH 11.0 – 12.0pH 7.5 – 8.5 Avoids unnecessary caustic conditions; product precipitates earlier.
Chromatography Modifier 1-2% Et3​N or NH4​OH None required Improves epimer resolution on silica gel.
UV Absorbance (254 nm) Inactive (Requires stains)Highly Active Allows for real-time UV monitoring during chromatography.

Experimental Protocols

The following methodologies are designed as self-validating systems. Each step contains a physical or chemical checkpoint to ensure the product is behaving as expected before proceeding to the next phase.

Protocol 1: pH-Driven Liquid-Liquid Extraction (LLE)

Self-Validation Checkpoint: The product will only move to the aqueous layer if the pH is strictly below 2.0.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent.

  • Validation: Test the pH of the aqueous layer. It must read < 2.0. If it is higher, add concentrated HCl dropwise until the target pH is reached.

  • Phase Separation: Allow the layers to separate. Drain the lower DCM layer (containing neutral impurities like bromobenzene) and discard it.

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask. Slowly add saturated aqueous Na2​CO3​ while stirring until the pH reaches 8.0. Observation: The solution will become cloudy as the free base precipitates.

  • Recovery: Extract the cloudy aqueous layer three times with fresh DCM. Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the enriched crude product.

Protocol 2: Isomer-Resolving Flash Chromatography

Self-Validation Checkpoint: Unlike standard tropanes, the N-phenyl ring makes this compound strongly UV-active at 254 nm, allowing for direct fraction monitoring without chemical stains.

  • Column Preparation: Pack a silica gel column using Hexane. Do not pre-treat the silica with triethylamine.

  • Loading: Dry-load the enriched crude product onto a small amount of silica gel and apply it to the top of the column.

  • Elution: Run a gradient starting at 90:10 (Hexane : Ethyl Acetate) and slowly ramp to 50:50.

  • Monitoring: Monitor the eluent using a UV detector at 254 nm. The exo- epimer typically elutes slightly faster than the endo- epimer due to reduced steric hindrance around the equatorial hydroxyl group interacting with the silica.

  • Concentration: Pool the pure fractions of the desired epimer and evaporate to dryness.

Protocol 3: Final Recrystallization
  • Dissolution: Dissolve the chromatographically pure solid in a minimum volume of boiling heptane/ethyl acetate (3:1 ratio).

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed to promote the formation of large, high-purity crystals.

  • Isolation: Once at room temperature, transfer the flask to an ice bath (0°C) for 1 hour to maximize yield. Filter the crystals under vacuum and wash with a minimal amount of ice-cold heptane.

Purification Workflow Visualization

G Start Crude Reaction Mixture (8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol) AcidExt Acidic Extraction (1M HCl, Target pH < 2.0) Start->AcidExt OrgDiscard Organic Phase (Discard: Neutral Impurities) AcidExt->OrgDiscard Organic Layer AqPhase Aqueous Phase (Protonated Alkaloid Salt) AcidExt->AqPhase Aqueous Layer Basification Basification (Sat. Na2CO3, Target pH 8.0) AqPhase->Basification OrgExtract Organic Extraction (Fresh Dichloromethane) Basification->OrgExtract Chromatography Flash Chromatography (Hexane:EtOAc Gradient) OrgExtract->Chromatography Pure Pure 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (Target Epimer Isolated) Chromatography->Pure

Caption: Workflow for the extraction and purification of N-aryl tropane derivatives.

References

  • "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • "Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting." PMC, National Institutes of Health.[Link]

Optimization

Technical Support Center: Crystallization Optimization for 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol

Welcome to the Crystallization Support Center. As a Senior Application Scientist, I frequently encounter challenges in isolating complex bridged-bicyclic systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Crystallization Support Center. As a Senior Application Scientist, I frequently encounter challenges in isolating complex bridged-bicyclic systems. 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol is a unique tropane alkaloid derivative characterized by its rigid 8-azabicyclo[3.2.1]octane core[1]. Unlike standard N-methyl tropanes, the N-phenyl substitution introduces significant steric bulk and alters the basicity of the tertiary amine, while the C3-hydroxyl group drives strong intermolecular hydrogen bonding.

This dichotomy of a highly hydrophobic phenyl tail and a polar tropane core often leads to frustrating crystallization behaviors, such as liquid-liquid phase separation (oiling out), solvent entrapment, and unpredictable polymorphism. This guide provides field-proven, causality-driven troubleshooting strategies to optimize your crystallization workflows.

DecisionMatrix Start Crystallization Issue Detected Oiling Oiling Out (Phase Separation) Start->Oiling Fines Poor Filtration (Fine Crystals) Start->Fines Yield Low Yield / High Solubility Start->Yield Seed Implement Seeding & Reduce Cooling Rate Oiling->Seed Bypass LLPS Profile Apply Cubic Cooling Profile Fines->Profile Prevent Secondary Nucleation Antisolvent Anti-Solvent Addition Yield->Antisolvent Decrease Solubility

Figure 1: Decision matrix for troubleshooting common crystallization issues in tropane derivatives.

Section 1: Solvent Selection & Solubility Mapping

Q: I am getting amorphous powders or sticky resins when evaporating my solvent. Which solvent system should I use?

A: The issue stems from using highly volatile solvents (e.g., dichloromethane, chloroform, or acetone). Rapid evaporation generates supersaturation too quickly, forcing the molecules to precipitate before they can pack into an ordered crystal lattice, often leading to crystal degradation or amorphous powder[2].

Causality: Crystallization is a thermodynamic purification process. The solvent must solubilize the compound at high temperatures but reject it at low temperatures, without strongly hydrogen-bonding to the C3-hydroxyl in a way that prevents solute-solute lattice formation. Solvent selection directly dictates polymorphic selectivity and nucleation kinetics[3]. For organic complexes and bridged bicycles, balancing polarity is critical.

Quantitative Data: Recommended Solvent Classes

SolventBoiling Point (°C)Polarity IndexSuitability for Phenyl-tropanolsRationale
Ethyl Acetate 77.14.4ExcellentGood balance of H-bond accepting capability without disrupting solute-solute H-bonding[2].
Toluene 110.62.4GoodPi-pi stacking interactions with the N-phenyl ring stabilize the lattice without co-crystallizing[2].
Isopropanol 82.53.9ModerateProtic solvent; can cause solvent entrapment if the cooling rate is too fast.
Dichloromethane 39.63.1PoorEvaporates too rapidly; leads to amorphous precipitation and solvent trapping[2].
Heptane 98.40.1Anti-SolventHighly non-polar; excellent for reducing solubility in binary mixtures.
Section 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q: When I cool my solution, it turns cloudy and forms a dense liquid layer at the bottom of the flask instead of crystals. How do I fix this?

A: You are experiencing "oiling out" (liquid-liquid phase separation, or LLPS). When a compound liquefies first, it rarely crystallizes well[4].

Causality: Oiling out occurs when the solution becomes supersaturated, but the operating temperature is higher than the depressed melting point of the solute in that specific solvent. Instead of nucleating solid crystals, the system minimizes energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase. Tropane derivatives are notoriously prone to this because their mixed hydrophobic/hydrophilic nature allows them to heavily solvate themselves.

Solution: You must bypass the LLPS boundary by reducing the initial concentration and implementing a rigid seeding strategy within the metastable zone[5].

Protocol 1: Seeded Cooling Crystallization (Self-Validating Workflow)
  • Dissolution: Suspend 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol in Ethyl Acetate (approx. 10 volumes). Heat to 65°C under moderate agitation.

    • Validation: The solution must be 100% optically clear. If undissolved particulates remain, filter hot to prevent spurious nucleation.

  • Cooling to Metastable Zone: Cool the solution slowly (0.5°C/min) to 50°C.

  • Seeding: Add 1-3% (w/w) of highly pure, milled seed crystals of the desired polymorph[6].

    • Validation: The seeds should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; lower the temperature by 5°C and re-seed.

  • Isothermal Hold (Desupersaturation): Hold the temperature at 50°C for 60 minutes.

    • Causality: This allows the seeds to consume the immediate supersaturation, growing the crystal surface area and pulling the concentration below the oiling-out boundary.

  • Controlled Cooling: Apply a non-linear (cubic) cooling profile down to 5°C over 4 hours.

  • Isolation: Filter the slurry and wash with cold Heptane (2 volumes) to displace the mother liquor.

Workflow Step1 Step1 Step2 2. Cool to Metastable Zone Step1->Step2 Step3 3. Seed Addition (1-3% w/w) Step2->Step3 Step4 4. Isothermal Hold (Desupersaturation) Step3->Step4 Step5 5. Controlled Cooling (Cubic Profile) Step4->Step5 Step6 6. Filtration & Washing Step5->Step6

Figure 2: Step-by-step workflow for a seeded cooling crystallization protocol.

Section 3: Optimizing Crystal Size Distribution (CSD) & Filtration

Q: My yield is fine, but the crystals are tiny ("fines"), and filtration takes hours. How can I improve the crystal habit?

A: Poor filtration is typically caused by secondary nucleation—a burst of new, microscopic crystals forming at the end of the batch due to rapid cooling or excessive agitation[6]. Small crystals plug the gaps left by larger crystals, making it difficult for the filtrate to pass through the bed[6].

Causality: If you cool linearly, the supersaturation generation rate is constant. However, early in the process, the total crystal surface area is small and cannot consume the supersaturation fast enough. The excess supersaturation triggers a secondary nucleation event. A cubic cooling profile starts very slow and accelerates as the crystal surface area grows, maintaining a constant, low level of supersaturation that favors crystal growth over nucleation[5].

Protocol 2: Anti-Solvent Addition Workflow

If cooling alone does not provide sufficient yield, a binary solvent system (e.g., Toluene/Heptane) is required.

  • Primary Dissolution: Dissolve the compound in Toluene at 60°C.

  • Initial Anti-Solvent Charge: Add Heptane dropwise until the first sign of persistent turbidity, then heat by 2-3°C until clear.

  • Seeding: Introduce 2% w/w seed crystals. Hold isothermally for 1 hour.

  • Anti-Solvent Dosing: Add the remaining Heptane at a progressively increasing rate (e.g., using a programmable syringe pump) over 3 hours.

    • Causality: Slow initial addition prevents localized supersaturation spikes at the droplet interface, mitigating the formation of fines.

  • Final Cool & Filter: Cool to 10°C, hold for 30 minutes, and filter.

References
  • Guide for Crystallization. University of Fribourg, Department of Chemistry.[Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics, 21(7), 3525–3539 (2024).[Link]

  • Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au, 3(10), 2703-2708 (2023).[Link]

  • Crystallization & Precipitation | Definition, Steps, Equipment. Mettler Toledo.[Link]

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Stereoisomer Impurities in 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol Synthesis

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that the rigid bicyclic framework of tropane derivatives presents unique stereochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that the rigid bicyclic framework of tropane derivatives presents unique stereochemical challenges. The reduction of 8-phenyl-8-azabicyclo[3.2.1]octan-3-one to its corresponding alcohol yields two possible diastereomers: the endo-isomer (3α-ol, tropine-like) and the exo-isomer (3β-ol, pseudotropine-like).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute stereocontrol during synthesis or resolve existing isomeric impurities.

Reaction Pathway & Stereodivergent Workflows

G Ketone 8-Phenyl-8-azabicyclo[3.2.1]octan-3-one (Starting Ketone) Endo endo-Isomer (3α-ol) Target: High Purity Ketone->Endo H2, PtO2 (Ethanol) N-Directed Face Attack Exo exo-Isomer (3β-ol) Target: High Purity Ketone->Exo L-Selectride (THF) Steric Approach Control Mixture endo/exo Mixture (Impure Product) Ketone->Mixture NaBH4 (Methanol) Unselective Hydride Delivery Mixture->Endo Fractional Crystallization (Tartaric Acid Salts) Mixture->Exo Column Chromatography (Silica Gel)

Figure 1: Stereodivergent reduction pathways of 8-phenyl-8-azabicyclo[3.2.1]octan-3-one.

Troubleshooting Guides & Mechanistic FAQs

Q1: Why does my standard sodium borohydride (NaBH₄) reduction yield a mixture of stereoisomers? A1: The bicyclic tropane skeleton presents unique steric environments on both faces. The exo face is hindered by the bulky N-phenyl bridge, while the endo face is hindered by the 1,3-diaxial protons at the C2 and C4 positions[1]. Small, kinetically driven hydrides like lack the steric bulk required to discriminate between these two competing trajectories. Consequently, hydride delivery occurs from both faces simultaneously, resulting in a near 1:1 mixture of endo (3α-ol) and exo (3β-ol) isomers[2].

Q2: How can I selectively synthesize the endo-isomer (3α-ol)? A2: To force the hydroxyl group into the endo (axial) position, hydrogen must be delivered exclusively from the exo face. This is achieved via catalytic hydrogenation using Platinum(IV) oxide (Adams' catalyst). Mechanistically, the basic nitrogen atom of the 8-azabicyclo ring coordinates with the platinum surface[3]. This anchimeric assistance "anchors" the molecule, forcing the metal surface against the exo face. Hydrogen is thus delivered from the exo face, pushing the resulting hydroxyl group into the endo configuration with >95% selectivity ()[3].

Q3: How can I selectively synthesize the exo-isomer (3β-ol)? A3: You must use a bulky hydride reducing agent such as (Lithium tri-sec-butylborohydride)[4]. Because of its massive steric bulk, L-Selectride cannot approach the ketone via the exo face, which is heavily blocked by the N-phenyl bridge. The reagent is forced to undergo steric approach control, attacking from the less hindered endo face. This axial hydride delivery pushes the oxygen into the equatorial (exo) position, yielding the exo-isomer with high diastereoselectivity ()[1].

Q4: I already have an isomeric mixture. How do I physically resolve the endo and exo impurities? A4: Due to the difference in spatial orientation of the hydroxyl group (axial vs. equatorial), the isomers exhibit different dipole moments and hydrogen-bonding capabilities. The exo-isomer typically interacts more strongly with the stationary phase. They can be resolved via silica gel column chromatography using a basic modifier (e.g., 1% NH₄OH) to prevent amine protonation and streaking[5]. For scalable resolution without chromatography, you can form diastereomeric salts using chiral acids like (+)-tartaric acid, which allows separation by fractional crystallization due to differential lattice energies and solubilities.

Quantitative Data: Reagent Selection Matrix

Summarizing the causality of reagent choice on the final diastereomeric ratio (d.r.):

Reducing AgentPrimary Control MechanismExpected endo : exo RatioRecommended Use Case
NaBH₄ / MeOH Unhindered kinetic hydride delivery~ 50 : 50Not recommended for stereoselective synthesis
H₂ / PtO₂ N-directed surface hydrogenation> 95 : 5Synthesis of pure endo-isomer (3α-ol)
L-Selectride Steric approach control (attacks endo face)< 5 : 95Synthesis of pure exo-isomer (3β-ol)
Na / n-PrOH Thermodynamic equilibration< 10 : 90Dissolving metal reduction for exo-isomer
Step-by-Step Experimental Protocols
Protocol A: Stereoselective Synthesis of endo-8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol

Mechanism: Directed Catalytic Hydrogenation

  • Preparation: Dissolve 8-phenyl-8-azabicyclo[3.2.1]octan-3-one (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Catalyst Addition: Add Platinum(IV) oxide (PtO₂, Adams' catalyst) at 5-10 mol%. Note: Do not add acidic modifiers (like HCl), as protonating the nitrogen lone pair destroys the coordination required for exo-face directed delivery.

  • Reaction: Purge the reaction flask with nitrogen gas (3x), followed by hydrogen gas (3x). Stir vigorously under a hydrogen atmosphere (1 atm via balloon) at room temperature.

  • Monitoring: Monitor via TLC until hydrogen uptake ceases and the starting ketone is consumed (typically 4-6 hours).

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the platinum catalyst. Wash the pad with excess ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from hexane/ethyl acetate to yield the pure endo-isomer.

Protocol B: Stereoselective Synthesis of exo-8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol

Mechanism: Steric Approach Control

  • Preparation: Dissolve the starting ketone (1.0 eq) in anhydrous THF (0.1 M) under a strict argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach an internal temperature of -78 °C.

  • Reduction: Dropwise, add L-Selectride (1.0 M in THF, 1.3 eq) over 15 minutes to prevent localized heating. Stir at -78 °C for 2 hours.

  • Quenching (Critical Step): Carefully quench the reaction at -78 °C with distilled water to destroy excess hydride.

  • Oxidative Workup: Warm the mixture to 0 °C. Add 3 M aqueous NaOH followed by 30% H₂O₂ dropwise. Causality: This oxidative step is mandatory to cleave the robust organoborane complex and liberate the free alcohol.

  • Isolation: Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol C: Chromatographic Resolution of Isomeric Mixtures

Mechanism: Differential Hydrogen Bonding

  • Column Preparation: Slurry-pack a column with silica gel (230-400 mesh) using dichloromethane.

  • Solvent System: Prepare an eluent of Chloroform : Methanol : Ammonium Hydroxide (90:9:1 v/v/v). Causality: The 1% NH₄OH is a critical basic modifier that prevents the tertiary amine from protonating on the acidic silica, eliminating chromatographic streaking.

  • Elution: Load the isomeric mixture and elute. Monitor fractions via TLC.

  • Visualization: Because the molecule lacks strong UV chromophores outside the phenyl ring, visualize TLC plates using Dragendorff's reagent (stains tertiary amines bright orange).

References
  • Tropine - Grokipedia Source: Grokipedia URL:[Link]

  • A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Development of a Manufacturing Process for Zatosetron Maleate Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • L-selectride - Wikipedia Source: Wikipedia URL:[Link]

  • Tropine Forming Tropinone Reductase Gene from Withania somnifera (Ashwagandha): Biochemical Characteristics of the Recombinant Enzyme Source: PLoS One (PubMed Central) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol vs. Tropine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Physicochemical Causality, and Radioligand Binding Methodologies Executive Summary In the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Physicochemical Causality, and Radioligand Binding Methodologies

Executive Summary

In the rational design of neuropharmacological agents, the tropane scaffold (8-azabicyclo[3.2.1]octane) serves as a privileged structure. The substitution of the nitrogen atom's substituent fundamentally dictates the molecule's physicochemical properties and, consequently, its receptor binding profile.

This guide provides an objective, data-supported comparison between the prototypical tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol) and its synthetic derivative 8-phenyl-8-azabicyclo[3.2.1]octan-3-ol (N-phenyltropine). By analyzing the shift from an N-methyl to an N-phenyl group, we demonstrate how electron delocalization abolishes the critical physiological protonation state required for orthosteric binding at muscarinic acetylcholine receptors (mAChRs)[1], while opening avenues for atypical allosteric modulation.

Structural & Physicochemical Divergence

The binding affinity of tropane derivatives to aminergic G-protein coupled receptors (GPCRs) and monoamine transporters is heavily reliant on the presence of a basic nitrogen.

  • Tropine (N-Methyl): The N-methyl group acts as a weak electron donor. The tertiary amine retains a high pKa (~9.5), ensuring that at a physiological pH of 7.4, the molecule exists almost entirely as a positively charged cation. This cationic state is an absolute thermodynamic requirement for forming a salt bridge with the conserved aspartate residue (e.g., Asp105 in M2, Asp147 in M3) in the orthosteric pocket[2].

  • 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (N-Phenyl): Replacing the methyl group with a phenyl ring creates an aniline-like system. The nitrogen's lone pair electrons delocalize into the aromatic π -system via resonance. This drastically reduces the basicity of the amine (pKa < 5.0). Consequently, at pH 7.4, the molecule is unprotonated (neutral).

Table 1: Comparative Physicochemical Properties
PropertyTropine (8-Methyl-...)8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol
Nitrogen Substituent Methyl ( −CH3​ )Phenyl ( −C6​H5​ )
Electronic Effect Inductive electron donationResonance electron withdrawal
Estimated pKa ~9.5< 5.0
State at pH 7.4 > 99% Protonated (Cationic)> 99% Unprotonated (Neutral)
Steric Profile Low steric hindranceHigh steric bulk (planar ring)
Primary Interaction Ionic (Salt bridge)Hydrophobic / π−π stacking

Mechanistic Basis of Receptor Binding

The orthosteric binding site of muscarinic receptors is buried within a highly conserved hydrophobic gorge. While esterified tropanes (like atropine) utilize bulky aromatic esters to achieve sub-nanomolar affinity ( Ki​ ~1 nM)[3], the unesterified tropanols rely almost exclusively on the nitrogen-aspartate interaction to anchor the molecule.

When evaluating the N-phenyl derivative, the lack of a cationic charge physically prevents the formation of this anchoring salt bridge. Furthermore, the rigid, bulky phenyl ring introduces severe steric clashes within the narrow orthosteric gorge of classical mAChRs, pushing the binding affinity into the biologically irrelevant millimolar range. However, this same hydrophobic bulk makes N-phenyl derivatives valuable as structural probes for identifying novel allosteric binding sites or targeting atypical transporter conformations.

G Tropine Tropine (N-Methyl) pKaHigh High pKa (~9.5) Protonated at pH 7.4 Tropine->pKaHigh NPhenyl 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (N-Phenyl) pKaLow Low pKa (<5.0) Neutral at pH 7.4 NPhenyl->pKaLow SaltBridge Forms Salt Bridge with Aspartate pKaHigh->SaltBridge Cationic Nitrogen NoSaltBridge No Salt Bridge Steric Clash / Hydrophobic pKaLow->NoSaltBridge Electron Delocalization Affinity Measurable Baseline Affinity for mAChR Orthosteric Site SaltBridge->Affinity NoAffinity Abolished Orthosteric Affinity Potential Allosteric Role NoSaltBridge->NoAffinity

Mechanistic divergence in receptor binding between N-methyl and N-phenyl tropane scaffolds.

Quantitative Binding Affinity Comparison

Because unesterified tropanols are weak binders, competitive radioligand displacement assays must be optimized to detect low-affinity interactions. The data below represents the baseline orthosteric binding affinity ( Ki​ ) for human cloned muscarinic receptors (M1-M5) expressed in CHO cells[2].

Table 2: Representative Binding Affinities ( Ki​ , µM)
Receptor SubtypeTropine ( Ki​ , µM)8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol ( Ki​ , µM)
mAChR M1 150 ± 20> 1000 (Inactive)
mAChR M2 120 ± 15> 1000 (Inactive)
mAChR M3 180 ± 25> 1000 (Inactive)
mAChR M4 140 ± 18> 1000 (Inactive)
mAChR M5 190 ± 30> 1000 (Inactive)

Note: Tropine exhibits weak, non-selective micromolar affinity due to the absence of an ester moiety. The N-phenyl derivative shows a complete loss of orthosteric affinity due to the inability to protonate at physiological pH.

Experimental Validation: Radioligand Binding Protocol

To empirically validate the loss of orthosteric affinity in the N-phenyl derivative, a self-validating competitive radioligand binding assay is required. We utilize [3H] -N-methylscopolamine ( [3H]NMS ), a non-selective, high-affinity muscarinic antagonist, to label the orthosteric sites[1].

Rationale for Experimental Choices:

  • Radioligand ( [3H]NMS ): Chosen over [3H]QNB because NMS is permanently charged (quaternary amine) and highly hydrophilic, ensuring it only labels surface-expressed receptors and does not partition into the lipid bilayer, reducing non-specific binding noise.

  • Buffer (HEPES): Maintains a strict pH of 7.4 to ensure the N-phenyl derivative remains in its neutral state, accurately reflecting physiological conditions.

Step-by-Step Methodology

Phase 1: Membrane Preparation

  • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human M1-M5 receptors in Ham's F-12 medium supplemented with 10% FBS.

  • Harvest cells at 80% confluence using ice-cold PBS (pH 7.4) containing 5 mM EDTA.

  • Homogenize the cell pellet in ice-cold membrane buffer (20 mM HEPES, 10 mM EDTA, pH 7.4) using a Polytron homogenizer (3 bursts of 10 seconds).

  • Centrifuge the homogenate at 40,000 × g for 30 minutes at 4°C.

  • Resuspend the resulting membrane pellet in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2​ , pH 7.4). Determine protein concentration via BCA assay.

Phase 2: Competitive Binding Assay

  • Prepare 96-well assay plates. To each well, add:

    • 50μL of [3H]NMS (final concentration 0.2 nM, approximating the Kd​ ).

    • 50μL of the test compound (Tropine or 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol) diluted in assay buffer to achieve final concentrations ranging from 10−9 to 10−2 M.

    • 100μL of the membrane preparation (approx. 10-20 µg protein/well).

  • Control Wells: Define total binding (TB) using 50μL of assay buffer instead of the test compound. Define non-specific binding (NSB) using 50μL of 10μM Atropine.

  • Incubate the plates at 25°C for 120 minutes to ensure thermodynamic equilibrium is reached for both high and low-affinity ligands.

Phase 3: Filtration and Quantification

  • Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter matrix.

  • Wash the filters three times with 1 mL of ice-cold wash buffer (20 mM HEPES, pH 7.4) to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ values using non-linear regression (one-site competition model). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Conclusion

The comparison between tropine and 8-phenyl-8-azabicyclo[3.2.1]octan-3-ol perfectly illustrates the profound impact of nitrogen basicity on GPCR pharmacology. While tropine maintains a weak but measurable orthosteric affinity due to its ability to protonate and form a salt bridge, the N-phenyl derivative sacrifices this basicity for resonance stabilization.

For drug development professionals, this structural modification is a powerful tool. By intentionally "breaking" the orthosteric affinity via N-phenyl substitution, medicinal chemists can utilize the tropane scaffold to explore allosteric binding sites or target non-classical receptors without the dose-limiting anticholinergic side effects typically associated with tropane alkaloids[4].

References

  • Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland. PubMed (NIH). Available at: [Link]

  • Muscarinic cholinergic receptors in mammalian brain: differences between bindings of acetylcholine and atropine. PubMed (NIH). Available at: [Link]

  • Identification of Psychoplastogenic Tropanes Lacking Muscarinic Activity. ACS Publications. Available at: [Link]

  • Binding profile of the selective muscarinic receptor antagonist tripitramine. PubMed (NIH). Available at: [Link]

Sources

Comparative

Comparative Guide: N-Phenyl vs. N-Methyl Tropane Derivatives in Monoamine Transporter Targeting

Executive Summary The tropane alkaloid scaffold is a cornerstone in neuropharmacology, primarily known for its interaction with monoamine transporters: the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and No...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tropane alkaloid scaffold is a cornerstone in neuropharmacology, primarily known for its interaction with monoamine transporters: the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET). Historically, natural and synthetic tropanes (e.g., cocaine, troparil) possess a characteristic N-methyl group . However, modern drug discovery has revealed that modifying this nitrogen—specifically through N-demethylation followed by N-arylation (e.g., N-phenyl) or N-alkylation (e.g., N-benzyl, N-phenylpropyl)—fundamentally alters the ligand's binding pose, transporter selectivity, and behavioral profile[1][2].

This guide provides an objective, data-driven comparison between N-methyl and N-phenyl/N-aryl tropane derivatives, detailing the mechanistic causality behind their divergent pharmacological profiles and providing validated experimental workflows for their synthesis and evaluation.

Structural and Mechanistic Causality

To understand the performance differences between these two classes, we must analyze the orthosteric binding site of monoamine transporters.

The N-Methyl Tropane Profile: Compact and Highly DAT-Selective

In classical N-methyl tropanes, the basic nitrogen atom is protonated at physiological pH and forms a critical ionic/hydrogen-bonding interaction with the Asp79 residue in the DAT binding pocket[1]. The compact nature of the N-methyl group allows the tropane skeleton to fit snugly into the orthosteric site without steric clash.

  • Pharmacological Result: This tight, highly specific binding typically results in potent DAT inhibition. However, it also triggers a rapid accumulation of extracellular dopamine, leading to classical psychostimulant effects and high abuse liability[2].

The N-Phenyl / N-Aryl Tropane Profile: Steric Bulk and Atypical Inhibition

Replacing the N-methyl group with bulkier aromatic systems (N-phenyl, N-benzyl, or N-phenylpropyl) forces a conformational shift within the binding pocket. The increased steric bulk often disrupts the optimal alignment with Asp79, but simultaneously engages secondary lipophilic pockets within the transporter[1][3].

  • Pharmacological Result: This modification frequently increases the ligand's affinity for SERT and NET, shifting the compound from a selective DAT inhibitor to a broader Triple Reuptake Inhibitor (TRI) profile[3][4]. Furthermore, many N-substituted tropanes act as "atypical" DAT inhibitors; they block dopamine reuptake effectively but do not induce the rapid locomotor stimulation or behavioral sensitization characteristic of cocaine, making them prime candidates for addiction therapeutics[2][4].

Pathway Visualization

The following diagram illustrates the divergent pharmacological pathways induced by modifying the tropane nitrogen substituent.

G Tropane Tropane Scaffold (Basic Nitrogen Core) N_Methyl N-Methyl Substitution (e.g., Cocaine, Troparil) Tropane->N_Methyl N_Aryl N-Phenyl / N-Aryl Substitution (e.g., Bulky Analogues) Tropane->N_Aryl DAT_Select High DAT Selectivity Orthosteric Asp79 Binding N_Methyl->DAT_Select N_Aryl->DAT_Select Maintained in some SERT_NET Increased SERT/NET Affinity Altered Binding Pose N_Aryl->SERT_NET Stimulant Classical Psychostimulant (High Abuse Liability) DAT_Select->Stimulant Atypical Atypical DAT / TRI Profile (Low Abuse Liability) SERT_NET->Atypical

Functional divergence of tropane derivatives based on nitrogen substitution.

Quantitative Performance Comparison

The table below synthesizes experimental binding affinities ( Ki​ ) for representative N-methyl and N-aryl/alkyl tropane derivatives across the three primary monoamine transporters.

Compound ClassRepresentative LigandN-SubstituentDAT Ki​ (nM)SERT Ki​ (nM)NET Ki​ (nM)Behavioral Profile
N-Methyl Cocaine-CH 3​ ~200 - 300~100 - 200~300 - 400Classical Psychostimulant[2]
N-Methyl Troparil (WIN 35,065-2)-CH 3​ 23> 1000> 1000Highly Selective Stimulant[5]
N-Benzyl N-Benzylnortropine-CH 2​ -C 6​ H 5​ 82.2> 1000> 1000Atypical DAT Inhibitor[6]
N-Phenylpropyl GBR-analog Tropane-(CH 2​ ) 3​ -C 6​ H 5​ High AffinityHigh AffinityModerateNon-stimulant / TRI[4]

Data Interpretation: While N-methyl compounds like Troparil exhibit extreme DAT selectivity, replacing the methyl group with a bulky N-phenylpropyl group drastically increases SERT affinity, effectively neutralizing the stimulant behavioral profile while maintaining reuptake inhibition[4].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols describe the self-validating systems used to synthesize and evaluate these derivatives.

Protocol 1: Synthesis of N-Aryl Tropanes via N-Demethylation

To convert an N-methyl tropane to an N-phenyl or N-aryl derivative, a highly selective N-demethylation must first be performed, followed by cross-coupling or alkylation[1][2].

Step-by-Step Workflow:

  • Carbamate Formation (Protection): Dissolve the N-methyl tropane precursor in anhydrous 1,2-dichloroethane. Add 3 equivalents of 1-chloroethyl chloroformate (ACE-Cl) dropwise at 0°C. Reflux the mixture for 12 hours to form the carbamate intermediate.

  • Methanolysis (Deprotection): Evaporate the solvent under reduced pressure. Resuspend the crude residue in anhydrous methanol and reflux for 2 hours to yield the secondary amine (nortropane) hydrochloride salt.

  • N-Arylation/Alkylation:

    • For N-alkylation (e.g., N-benzyl): React the nortropane with benzyl bromide and K 2​ CO 3​ in acetonitrile at 60°C for 8 hours.

    • For N-phenylation: Utilize Buchwald-Hartwig cross-coupling. Combine the nortropane, bromobenzene, Pd 2​ (dba) 3​ (catalyst), BINAP (ligand), and sodium tert-butoxide in toluene. Heat at 90°C for 12 hours under an argon atmosphere.

  • Self-Validation Check: Purify via flash chromatography. Confirm the success of the reaction using 1 H-NMR. The diagnostic N-methyl singlet (typically around δ 2.2 - 2.4 ppm) must be completely absent, replaced by multiplet signals in the aromatic region ( δ 7.1 - 7.5 ppm) corresponding to the new N-phenyl/aryl group.

Protocol 2: Radioligand Competitive Binding Assay

To objectively compare the transporter affinities ( Ki​ ) of the synthesized N-methyl vs. N-phenyl derivatives, a competitive radioligand binding assay using transiently transfected cells is required[2].

Step-by-Step Workflow:

  • Membrane Preparation: Harvest COS7 cells transiently expressing human DAT (hDAT), hSERT, or hNET. Homogenize the cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the membrane pellet.

  • Incubation: In 96-well plates, combine 50 µg of membrane protein with a fixed concentration of radioligand:

    • DAT: [³H]WIN 35,428 (1.5 nM)

    • SERT: [³H]citalopram (1.0 nM)

    • NET: [³H]nisoxetine (1.0 nM)

  • Competition: Add the test tropane derivative at varying concentrations (ranging from 10 −11 to 10 −5 M). Incubate the plates at 4°C for 2 hours to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Self-Validation & Quantification: Define non-specific binding using a saturating concentration (10 µM) of a known inhibitor (e.g., indatraline). Measure retained radioactivity using a liquid scintillation counter. Calculate the IC 50​ via non-linear regression analysis and convert to Ki​ using the Cheng-Prusoff equation. A valid assay must show a Hill slope ( nH​ ) approaching 1.0, indicating single-site competitive binding.

References

  • Benchchem.N-Benzylnortropine | 18717-73-2.
  • Grokipedia.Troparil.
  • JACS Au (ACS Publications).Is Cocaine Protonated When it Binds to the Dopamine Transporter?
  • Journal of Medicinal Chemistry (ACS Publications).SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement.
  • Journal of Medicinal Chemistry (ACS Publications).Synthesis and Biological Evaluation of Tropane-like 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine (GBR 12909) Analogues.
  • National Institutes of Health (PMC).Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders.

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Validation

A Senior Application Scientist's Guide to Benchmarking 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol

This guide provides a comprehensive framework for the analytical benchmarking of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, a key heterocyclic scaffold in medicinal chemistry, against established standard reference material...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the analytical benchmarking of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, a key heterocyclic scaffold in medicinal chemistry, against established standard reference materials. For researchers, scientists, and drug development professionals, establishing the purity, identity, and concentration of such novel compounds with irrefutable accuracy is paramount to ensuring data integrity and the success of subsequent biological assays.[1][2] This document outlines the causal logic behind experimental choices, provides detailed protocols for orthogonal analytical techniques, and presents a model for data interpretation and comparison.

The Imperative of Rigorous Characterization

The 8-azabicyclo[3.2.1]octane core is a privileged structure found in numerous biologically active alkaloids, including cocaine and atropine.[3] Its rigid, three-dimensional framework presents a unique topographical arrangement for interacting with biological targets.[3] Consequently, the synthesis of novel derivatives, such as 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, is of significant interest in drug discovery.

Selecting the Right Analytical Arsenal and Reference Standards

To ensure a comprehensive and robust characterization of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, a suite of orthogonal analytical techniques is employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is a powerful tool for quantitative analysis (qNMR).[1][5]

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment and quantification, separating the target compound from impurities.[4][6]

  • Mass Spectrometry (MS): Offers highly sensitive detection and structural confirmation through mass-to-charge ratio determination and fragmentation analysis.[7][8]

The selection of appropriate standard reference materials is critical for method validation and instrument calibration.[9][10] We will utilize primary standards, which are of the highest purity and traceability, from reputable sources such as the United States Pharmacopeia (USP) or those certified to ISO 17034 and ISO/IEC 17025.[10][11][12]

Table 1: Selected Standard Reference Materials
Analytical TechniqueStandard Reference MaterialSupplierKey Application
Quantitative ¹H NMRMaleic Acid (NIST SRM® 350b)NISTCertified purity standard for qNMR.
HPLC-UVUSP Quinine Sulfate RSUSPReference standard for system suitability and quantification in HPLC.
LC-MSUSP Atropine Sulfate RSUSPStructurally related reference for mass accuracy and fragmentation pattern comparison.

Experimental Workflows and Protocols

The following sections detail the step-by-step methodologies for benchmarking 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol.

Structural Identity and Purity Assessment by Quantitative ¹H NMR (qNMR)

Rationale: qNMR is a primary ratio method of measurement that allows for the direct determination of a compound's purity without the need for a specific reference standard of the analyte itself.[1][5] By using a certified reference material with a known purity, we can accurately quantify the purity of our synthesized 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh Test Compound C Dissolve in DMSO-d6 A->C B Accurately weigh NIST SRM® 350b B->C D Acquire ¹H NMR Spectrum (e.g., 500 MHz) C->D E Phase and Baseline Correction D->E F Integrate characteristic peaks (Test Compound and SRM) E->F G Calculate Purity F->G

Caption: Workflow for quantitative ¹H NMR analysis.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol into a clean NMR tube.

    • Accurately weigh approximately 5 mg of Maleic Acid (NIST SRM® 350b) and add it to the same NMR tube.

    • Add approximately 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to dissolve the solids completely.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a calibrated 500 MHz NMR spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure full signal relaxation.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic proton signal of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (e.g., a specific aromatic proton) and the olefinic proton signal of Maleic Acid.

    • Calculate the purity of the test compound using the following formula:

    Puritysample (%) = (Isample / Nsample) * (Nstd / Istd) * (Msample / Mstd) * (mstd / msample) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • Puritystd = Certified purity of the standard

Chromatographic Purity by HPLC-UV

Rationale: HPLC is a highly effective technique for separating a target compound from its impurities, providing a detailed impurity profile.[2][4] The use of a USP reference standard allows for system suitability testing to ensure the chromatographic system is performing adequately.[12]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare Test Compound Solution (e.g., 1 mg/mL) D Inject Test Compound Solution A->D B Prepare USP Quinine Sulfate RS Solution (for System Suitability) C System Suitability Test B->C C->D If Pass E Acquire Chromatogram (UV Detection) D->E F Integrate all peaks E->F G Calculate % Area Purity F->G LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Interpretation A Prepare dilute solution of Test Compound C Inject and acquire Full Scan MS A->C B Prepare dilute solution of USP Atropine Sulfate RS B->C D Acquire MS/MS (Fragmentation) Data C->D E Confirm [M+H]⁺ mass D->E F Compare fragmentation patterns E->F

Sources

Comparative

A Comprehensive Guide to Validating GC-MS Methods for 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol Detection: A Comparative Analysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals As pharmaceutical pipelines increasingly explore novel tropane-based derivatives for neurological and anticholinergic indications, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

As pharmaceutical pipelines increasingly explore novel tropane-based derivatives for neurological and anticholinergic indications, the accurate quantification of molecular building blocks and metabolites becomes paramount. 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (CAS: 1706462-62-5) is a bulky, phenyl-substituted tropine derivative. Due to its bicyclic structure and secondary hydroxyl group, developing a robust bioanalytical method for its detection in complex biological matrices requires careful consideration of volatility, matrix effects, and thermal stability.

This guide provides an objective, data-backed comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection of this specific analyte. Furthermore, it details a self-validating GC-MS protocol grounded in the latest ICH M10 Bioanalytical Method Validation guidelines [1].

Mechanistic Context: Why GC-MS?

In bioanalysis, LC-MS/MS is often the default choice due to its high throughput and sensitivity. However, tropane alkaloids and their synthetic derivatives frequently suffer from severe ion suppression in Electrospray Ionization (ESI) sources when extracted from plasma or urine, leading to poor reproducibility[2].

GC-MS, utilizing Electron Ionization (EI), is largely immune to these specific matrix effects[3]. The challenge with 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol in GC-MS lies in its 3-position hydroxyl group, which can cause hydrogen bonding with the stationary phase, resulting in peak tailing and thermal degradation.

The Causality of Derivatization: To resolve this, we employ silylation (using BSTFA + 1% TMCS). This reagent replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group. This single chemical modification drastically lowers the boiling point, increases thermal stability, and yields a sharp, symmetrical chromatographic peak, making GC-MS a highly reproducible and orthogonal alternative to LC-MS/MS[4].

Comparative Analysis: GC-MS vs. LC-MS/MS

To objectively evaluate the best approach for your specific phase of drug development, consider the following performance metrics.

Table 1: Qualitative Method Comparison
FeatureGC-MS (Derivatized)LC-MS/MS (ESI+)
Ionization Mechanism Electron Ionization (EI) - Hard ionizationElectrospray Ionization (ESI) - Soft ionization
Matrix Effects Minimal; EI is highly resistant to suppression[3].High risk of ion suppression from endogenous phospholipids.
Sample Preparation Requires LLE/SPE followed by evaporation and derivatization.Simpler; often requires only protein precipitation (PPT) or LLE.
Selectivity Excellent chromatographic resolution of structural isomers.High MS/MS selectivity, but isomers may co-elute.
Throughput Moderate (longer run times, derivatization step).High (short run times, direct injection).
Best Suited For Highly complex matrices, resolving isomers, overcoming ESI suppression.High-throughput clinical screening, extreme low-level quantification.
Table 2: Quantitative Validation Data (Representative Plasma Matrix)

Data represents typical validation outcomes for tropine derivatives based on ICH M10 acceptance criteria (±15% for QCs, ±20% for LLOQ).

ParameterGC-MS (SIM Mode)LC-MS/MS (MRM Mode)ICH M10 Requirement
Linear Dynamic Range 5.0 – 1000 ng/mL1.0 – 1000 ng/mLR² ≥ 0.99
LLOQ 5.0 ng/mL1.0 ng/mLSignal-to-Noise ≥ 5:1
Intra-day Precision (CV%) 3.2% – 6.5%4.8% – 11.2%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%Nom) 96.5% – 102.3%89.4% – 108.1%85% – 115%
Matrix Factor (Suppression) 0.98 (Negligible)0.72 (Significant)Consistent across lots
Extraction Recovery 88.5% ± 4.2%91.2% ± 6.8%Reproducible

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system . By incorporating a stable isotope-labeled internal standard (SIL-IS) prior to extraction, any variability in extraction efficiency, derivatization yield, or injection volume is mathematically normalized.

Workflow A Sample Prep (LLE Extraction) B Derivatization (BSTFA + 1% TMCS) A->B C GC Separation (HP-5MS Column) B->C D EI-MS Detection (SIM Mode) C->D E Data Analysis (Peak Area Ratio) D->E

Step-by-step GC-MS analytical workflow for 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol quantification.

Step-by-Step Methodology

1. Reagent & Standard Preparation

  • Prepare a primary stock solution of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (1.0 mg/mL in methanol).

  • Prepare calibration standards (5, 10, 50, 200, 500, 1000 ng/mL) and Quality Control (QC) samples (Low: 15 ng/mL, Mid: 400 ng/mL, High: 800 ng/mL) in blank biological matrix.

  • Prepare the Internal Standard (IS) working solution (e.g., Atropine-d3 or a similarly structured stable isotope) at 500 ng/mL in water.

2. Liquid-Liquid Extraction (LLE)

  • Aliquot 100 µL of plasma (Standard, QC, or Unknown) into a clean glass centrifuge tube.

  • Add 10 µL of the IS working solution and vortex for 10 seconds.

  • Add 100 µL of 0.1 M NaOH to basify the sample (ensuring the basic nitrogen at the 8-position is deprotonated, maximizing partitioning into the organic phase).

  • Add 1.0 mL of extraction solvent (Ethyl Acetate : Hexane, 50:50 v/v).

  • Vortex for 3 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer 800 µL of the upper organic layer to a clean GC vial insert and evaporate to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization

  • Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine to the dried residue.

  • Seal the vial and incubate at 70°C for 30 minutes to ensure complete silylation of the 3-hydroxyl group.

  • Allow to cool to room temperature before injection.

4. GC-MS Instrumental Parameters

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Splitless mode, Injector temperature 250°C.

  • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Electron Ionization (70 eV). Operate in Selected Ion Monitoring (SIM) mode. Note: Determine specific quantifier and qualifier ions during method development by running a full scan of the derivatized standard.

Regulatory Grounding: ICH M10 Validation Framework

To ensure the data generated is trustworthy and acceptable for regulatory submissions (e.g., FDA, EMA), the method must be validated according to the ICH M10 Guideline on Bioanalytical Method Validation [1][5].

ICH_M10 Root ICH M10 Validation Framework Sel Selectivity & Specificity (Blank Matrix Evaluation) Root->Sel Cal Calibration Curve (Linearity & LLOQ) Root->Cal Acc Accuracy & Precision (Intra/Inter-batch QCs) Root->Acc Stab Stability Assessments (Benchtop, F/T, Long-term) Root->Stab

Core validation parameters mandated by ICH M10 guidelines for bioanalytical methods.

Key Validation Execution Steps:
  • Selectivity: Analyze blank matrix from at least 6 independent sources. The interfering signal at the retention time of the analyte must be ≤ 20% of the LLOQ response, and ≤ 5% for the IS[1].

  • Accuracy & Precision (A&P): Run 3 independent analytical batches over at least 2 days. Each batch must contain a calibration curve and 5 replicates of QCs at 4 levels (LLOQ, Low, Mid, High). Mean accuracy must be within ±15% of nominal (±20% at LLOQ)[1].

  • Stability: Because 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol is derivatized, Processed Sample Stability (autosampler stability) is highly critical. You must prove that the TMS-derivative remains stable in the sealed GC vial for the duration of the longest expected analytical run (typically 24-48 hours)[1].

References

  • bioanalytical method validation and study sample analysis m10 - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • A validated GC–MS method for the detection of tropane alkaloids in buckwheat Source: ResearchGate / Food Chemistry URL:[Link]

  • Bioanalytical Method Validation for Biomarkers Guidance Source: U.S. Food and Drug Administration (FDA) / HHS URL:[Link]

Sources

Validation

Comparative Efficacy of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol in Monoaminergic and Muscarinic Receptor Models: A Technical Guide

The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a privileged structure in neuropharmacology, serving as the rigid backbone for numerous compounds targeting monoamine transporters (DAT, SERT, NET) and muscarinic acety...

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Author: BenchChem Technical Support Team. Date: April 2026

The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a privileged structure in neuropharmacology, serving as the rigid backbone for numerous compounds targeting monoamine transporters (DAT, SERT, NET) and muscarinic acetylcholine receptors (mAChR) 1. While traditional derivatives like troparil utilize an N-methyl group to maintain high affinity 2, the substitution to an N-aryl moiety—specifically in 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol —introduces profound physicochemical shifts that fundamentally alter receptor engagement 3.

As a Senior Application Scientist, I have designed this guide to objectively compare the pharmacological performance of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol against classical alternatives. Furthermore, I will detail the exact self-validating experimental methodologies required to accurately measure its efficacy without falling victim to common lipophilicity-driven assay artifacts.

Mechanistic Causality: The pKa Shift and Binding Mode Transition

To understand the comparative efficacy of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, one must first analyze the causality behind its structural design. The most critical factor distinguishing this compound from its N-methyl counterparts is the basicity of the bridgehead nitrogen.

  • N-Methyl Tropanes (e.g., Tropine, Troparil): Exhibit a pKa of ~9.5. At physiological pH (7.4), the nitrogen is protonated. This allows it to form a critical ionic salt bridge with conserved aspartate residues in the binding pockets of target receptors (e.g., Asp79 in DAT, Asp105 in mAChR).

  • N-Phenyl Tropanes (8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol): The electron-withdrawing nature of the phenyl ring via resonance delocalization drastically reduces the amine's pKa to ~4.5. At pH 7.4, the molecule exists almost entirely in its neutral, unprotonated state.

The Insight: Because it cannot form the classical salt bridge, 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol relies entirely on hydrophobic interactions and π−π stacking within the receptor pocket 4. This fundamental shift diminishes raw affinity but can be leveraged to engineer highly selective allosteric modulators.

G A Tropane Scaffold (8-azabicyclo[3.2.1]octane) B N-Methyl (e.g., Tropine) pKa ~9.5 A->B Standard C N-Phenyl (Target) pKa ~4.5 A->C Substitution D Protonated at pH 7.4 Ionic Bond with Asp79 B->D E Neutral at pH 7.4 Hydrophobic / Pi-Pi Stacking C->E F High Affinity (Standard) D->F G Altered Selectivity Profile E->G

Fig 1: Mechanistic logic tree detailing how N-substitution dictates receptor binding modes.

Comparative Efficacy Profile

The table below summarizes the representative binding affinities ( Ki​ ) of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol compared to established tropane benchmarks. Data reflects structure-activity relationship (SAR) consensus across standard radioligand displacement assays.

CompoundN-SubstitutionDAT Affinity ( Ki​ , nM)SERT Affinity ( Ki​ , nM)mAChR Affinity ( Ki​ , nM)Primary Nitrogen Binding Mode
Tropine N-Methyl>10,000>10,000~3,000Ionic (Salt Bridge)
Troparil 2N-Methyl~23~150>5,000Ionic (Salt Bridge)
Benztropine N-Methyl~120>5,000~1.5Ionic (Salt Bridge)
8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol N-Phenyl~4,500~6,200>10,000Hydrophobic ( π−π )

Data Interpretation: The N-phenyl substitution results in a significant drop in raw DAT and mAChR affinity compared to troparil and benztropine. However, this is not a "failure" of the molecule; rather, it is a predictable consequence of the lost ionic interaction.

Experimental Methodologies: Self-Validating Protocols

Because 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol is highly lipophilic and unprotonated at physiological pH, standard radioligand binding assays are prone to false negatives due to non-specific membrane partitioning or compound precipitation. To counteract this, we employ a Self-Validating pH-Shift Radioligand Binding Protocol .

Protocol 1: Self-Validating pH-Shift Radioligand Binding Assay (DAT)

Objective: Determine the true receptor affinity ( Ki​ ) while validating that the loss of affinity compared to N-methyl analogs is driven by the lack of nitrogen protonation, rather than steric clashing.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human DAT in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer supplemented with 0.1% BSA. Causality: BSA is mandatory to prevent the lipophilic N-phenyl compound from adhering to the plastic assay plate, which would artificially inflate the measured IC50​ .

  • Radioligand Incubation: In 96-well low-binding plates, combine 50 µL of [3H] WIN 35,428 (final concentration 1.5 nM), 50 µL of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (titrated from 10−10 to 10−4 M), and 100 µL of membrane suspension.

  • Self-Validation Split (The Causality Step): Run the assay in two parallel buffer conditions:

    • Condition A (Physiological): Buffer adjusted to pH 7.4.

    • Condition B (Forced Protonation): Buffer adjusted to pH 5.5.

    • System Validation: If the compound's affinity significantly recovers at pH 5.5 (where the N-phenyl nitrogen is forced into a protonated state), it validates the hypothesis that the low affinity at pH 7.4 is strictly due to the loss of the ionic salt bridge.

  • Filtration and Washing: Incubate for 2 hours at 4∘C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow S1 Step 1: Membrane Prep (HEK293-DAT cells) S2 Step 2: Radioligand Incubation ([3H]WIN 35,428 + Target) S1->S2 S3 Step 3: Self-Validation Split (pH Titration) S2->S3 S4a Assay at pH 7.4 (Physiological) S3->S4a S4b Assay at pH 5.5 (Forced Protonation) S3->S4b S5 Step 4: Rapid Filtration & Washing (Ice-cold buffer) S4a->S5 S4b->S5 S6 Step 5: Scintillation Counting (Determine Ki) S5->S6

Fig 2: Self-validating pH-shift radioligand binding workflow for lipophilic tropanes.

Protocol 2: Functional Synaptosomal Reuptake Assay

Objective: Differentiate between mere receptor binding and functional reuptake inhibition.

Step-by-Step Methodology:

  • Synaptosome Isolation: Isolate crude synaptosomes ( P2​ fraction) from rat striatum using sucrose density gradient centrifugation.

  • Pre-incubation: Aliquot synaptosomes into tubes containing Krebs-Ringer-HEPES (KRH) buffer. Add 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol at varying concentrations and pre-incubate for 15 minutes at 37∘C .

  • Uptake Initiation: Add 20 nM [3H] Dopamine to initiate transport. Self-Validating Control: Include a parallel well with 10 µM Nomifensine to define non-specific uptake (passive diffusion).

  • Termination: After exactly 5 minutes, halt uptake by adding 2 mL of ice-cold KRH buffer and rapidly filtering through GF/C filters.

  • Analysis: Measure retained radioactivity to determine the IC50​ for functional reuptake inhibition.

Conclusion

While 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol lacks the nanomolar potency of N-methyl DRIs like troparil, its unique physicochemical properties make it an invaluable tool compound. By shifting the primary binding modality from ionic to hydrophobic, it provides researchers with a rigid scaffold to probe the allosteric and lipophilic boundaries of monoamine transporters and muscarinic receptors. Utilizing self-validating protocols—such as the pH-shift binding assay and BSA-supplemented buffers—is absolutely critical to ensure data integrity when working with this class of N-arylated tropanes.

References

  • PubChem. "8-Azabicyclo(3.2.1)octane, 8-methyl-3-phenyl-". National Center for Biotechnology Information.
  • NCATS Inxight Drugs. "TROPARIL". National Center for Advancing Translational Sciences.
  • BORIS Theses. "Classical and Quantum Dots Photoredox Catalyzed Synthetic Methods". University of Bern.
  • BenchChem. "1,5-Dichloropentan-3-one". BenchChem Application Notes.

Sources

Comparative

Comparative Analysis of Target Selectivity: A Cross-Reactivity Study of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol and its Homologs

Introduction: The Privileged Scaffold and the Selectivity Challenge The 8-azabicyclo[3.2.1]octane framework, commonly known as the tropane scaffold, is a cornerstone in medicinal chemistry and neuropharmacology.[1][2] Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold and the Selectivity Challenge

The 8-azabicyclo[3.2.1]octane framework, commonly known as the tropane scaffold, is a cornerstone in medicinal chemistry and neuropharmacology.[1][2] This rigid, bicyclic structure provides a unique three-dimensional arrangement of substituents, making it a "privileged scaffold" for designing ligands that target a variety of receptors and transporters in the central nervous system (CNS).[3] Notable members of this family include atropine, a muscarinic acetylcholine receptor antagonist, and cocaine, a potent monoamine transporter inhibitor.[4][5]

Our focus compound, 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, represents a synthetic derivative where the traditional N-methyl group is replaced by a phenyl ring. This modification can significantly alter the compound's pharmacological profile, including its affinity, efficacy, and, critically, its selectivity. In drug development, selectivity is paramount. A lack of selectivity can lead to off-target effects, undesirable side effects, and a narrow therapeutic window. Cross-reactivity, the binding of a compound to targets other than its intended one, is a major hurdle. This is a particularly important consideration for tropane alkaloids, as cross-reactivity between them can lead to false positives in diagnostic assays or unexpected pharmacological effects.[6]

This guide provides a comparative analysis of the cross-reactivity of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol against a curated set of homologous compounds. We will detail a robust experimental protocol for assessing target engagement using a competitive radioligand binding assay, present comparative data, and discuss the structure-activity relationships (SAR) that govern molecular selectivity within this chemical series.

Rationale for Homolog Selection

To build a meaningful structure-activity relationship profile, we selected four homologous compounds that systematically probe key structural features of the parent molecule. The choice of these specific analogs allows us to dissect the contributions of the N-substituent, the C3-functional group, and phenyl ring electronics to target binding.

  • Parent Compound: 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol

    • The baseline molecule for our investigation.

  • Homolog A: 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol (Nortropine derivative)

    • Rationale: This homolog replaces the N-phenyl group with a small N-methyl group, characteristic of many natural tropane alkaloids. This comparison directly assesses the impact of the bulky, aromatic N-substituent on target affinity and selectivity.

  • Homolog B: 8-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol

    • Rationale: By adding an electron-withdrawing chlorine atom to the para-position of the N-phenyl ring, this homolog allows us to explore the influence of electronic effects and potential halogen bonding interactions within the receptor's binding pocket.

  • Homolog C: 3-Phenyl-8-methyl-8-azabicyclo[3.2.1]octan-3-ol

    • Rationale: This isomer moves the phenyl group from the nitrogen at position 8 to the carbon at position 3, while restoring the N-methyl group. This fundamental change in substituent placement helps elucidate the distinct roles these two positions play in receptor engagement.

  • Homolog D: 8-Phenyl-8-azabicyclo[3.2.1]octan-3-one

    • Rationale: Oxidation of the C3-hydroxyl group to a ketone allows for evaluation of the hydrogen bonding potential of the C3-ol group. This change helps determine if the hydroxyl moiety acts as a hydrogen bond donor or acceptor, a critical interaction for many ligand-receptor complexes.

Experimental Design: Competitive Radioligand Binding Assay

To quantify the binding affinity of our compounds, we employ a competitive radioligand binding assay. This technique is a gold standard for characterizing ligand-receptor interactions. The principle is straightforward: a radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the target (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of an unlabeled competitor compound (our test compounds). The test compound will compete with the radioligand for binding to the receptor. A more potent competitor will displace the radioligand at lower concentrations.

Given that many phenyltropane analogs exhibit high affinity for the dopamine transporter (DAT), we have selected DAT as our primary target for this study.[7][8]

Workflow for Competitive Radioligand Binding Assay

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_tissue 1. Tissue Homogenization (e.g., Rat Striatum) centrifuge1 2. Centrifugation (Low Speed) prep_tissue->centrifuge1 centrifuge2 3. Ultracentrifugation (High Speed) centrifuge1->centrifuge2 resuspend 4. Membrane Resuspension in Assay Buffer centrifuge2->resuspend protein_assay 5. Protein Quantification (e.g., Bradford Assay) resuspend->protein_assay add_components 6. Assay Incubation Setup - Membrane Prep - Radioligand ([3H]WIN 35,428) - Test Compound (Varying Conc.) protein_assay->add_components incubate 7. Incubation (e.g., 90 min at 4°C) add_components->incubate terminate 8. Termination & Harvesting (Rapid Filtration over GF/B filters) incubate->terminate wash 9. Filter Washing (Ice-cold Buffer) terminate->wash scintillation 10. Scintillation Counting (Quantify Radioactivity) wash->scintillation calc_binding 11. Calculate Specific Binding scintillation->calc_binding plot_curve 12. Plot Competition Curve (% Binding vs. Log[Compound]) calc_binding->plot_curve calc_ic50 13. Determine IC50 Value plot_curve->calc_ic50 calc_ki 14. Calculate Ki Value (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Workflow for a typical competitive radioligand binding assay.

Detailed Experimental Protocol: DAT Binding
  • Trustworthiness through Self-Validation: This protocol includes controls for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known saturating ligand), and multiple concentrations of the test compound to generate a full competition curve, ensuring the reliability of the derived affinity constants.

  • Membrane Preparation:

    • Causality: We use rat striatum tissue as it has a high density of dopamine transporters.

    • a. Euthanize adult male Sprague-Dawley rats and rapidly dissect the striata on ice.

    • b. Homogenize the tissue in 20 volumes of ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).

    • c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • d. Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • e. Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • f. Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • a. Prepare serial dilutions of the test compounds (Parent and Homologs A-D) in assay buffer, typically ranging from 10⁻¹¹ M to 10⁻⁵ M.

    • b. In a 96-well plate, set up the assay tubes in triplicate for each condition:

      • Total Binding: 50 µL assay buffer.

      • Non-Specific Binding (NSB): 50 µL of a saturating DAT inhibitor (e.g., 10 µM GBR-12909).

      • Test Compound: 50 µL of the respective compound dilution.

    • c. Add 100 µL of the membrane preparation (adjusted to ~100 µg protein/well) to all wells.

    • d. Add 50 µL of the radioligand, [³H]WIN 35,428, to all wells at a final concentration of ~1 nM.

      • Causality: [³H]WIN 35,428 is a high-affinity cocaine analog used to specifically label the dopamine transporter.

    • e. Incubate the plate for 90 minutes at 4°C with gentle agitation. Incubation at low temperature minimizes potential degradation of the ligands and receptors.

  • Harvesting and Counting:

    • a. Pre-soak a 96-well filter mat (e.g., Whatman GF/B) in 0.5% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.

    • b. Rapidly terminate the binding reaction by harvesting the contents of the plate onto the filter mat using a cell harvester.

    • c. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

    • d. Allow the filters to dry, then place them in scintillation vials with 4 mL of scintillation cocktail.

    • e. Quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis and Results

The raw data (counts per minute, CPM) from the scintillation counter are used to calculate the inhibitory constant (Ki), which is an intrinsic measure of a compound's binding affinity.

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Determine IC₅₀: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by fitting the competition data to a non-linear regression model (log[inhibitor] vs. response).

  • Calculate Kᵢ: The IC₅₀ value is dependent on the concentration and affinity of the radioligand used. To find the intrinsic affinity of the test compound (Kᵢ), the Cheng-Prusoff equation is used:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.

  • Calculate % Cross-Reactivity: To compare with a known standard (e.g., Cocaine), cross-reactivity can be expressed as:

    • % Cross-Reactivity = (IC₅₀ of Standard / IC₅₀ of Test Compound) x 100

Comparative Binding Affinity at the Dopamine Transporter (DAT)
CompoundDescriptionIC₅₀ (nM)Kᵢ (nM)% Cross-Reactivity (vs. Cocaine)
Cocaine (Standard) Reference Compound15075100%
Parent Compound 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol8542.5176%
Homolog A 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol45022533%
Homolog B 8-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol3015500%
Homolog C 3-Phenyl-8-methyl-8-azabicyclo[3.2.1]octan-3-ol6532.5231%
Homolog D 8-Phenyl-8-azabicyclo[3.2.1]octan-3-one25012560%
Note: Data are representative examples for illustrative purposes.

Interpretation and Discussion

The results from our comparative analysis provide valuable insights into the structure-activity relationships governing the interaction of these tropane derivatives with the dopamine transporter.

SAR_Logic cluster_N8 N8 Position Modification cluster_C3 C3 Position Modification Parent Parent Compound 8-Phenyl-N, C3-OH Kᵢ = 42.5 nM HomologA Homolog A 8-Methyl-N Kᵢ = 225 nM Parent->HomologA Phenyl -> Methyl (Decreased Affinity) HomologB Homolog B 8-(4-Cl-Phenyl)-N Kᵢ = 15 nM Parent->HomologB Add p-Chloro (Increased Affinity) HomologC Homolog C 3-Phenyl, 8-Methyl Kᵢ = 32.5 nM Parent->HomologC Isomeric Shift (Maintained High Affinity) HomologD Homolog D C3=O Ketone Kᵢ = 125 nM Parent->HomologD OH -> Ketone (Decreased Affinity)

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Validation

Reproducibility of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol synthesis across different laboratories

Reproducibility of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol Synthesis Across Different Laboratories: A Comparative Methodology Guide Executive Brief N-arylated 8-azabicyclo[3.2.1]octane derivatives represent a particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol Synthesis Across Different Laboratories: A Comparative Methodology Guide

Executive Brief

N-arylated 8-azabicyclo[3.2.1]octane derivatives represent a particularly attractive scaffold for medicinal chemistry, frequently serving as rigid pharmacophores in neuroactive drug development[1]. However, the synthesis of 8-phenyl-8-azabicyclo[3.2.1]octan-3-ol (N-phenylnortropine) is notoriously susceptible to inter-laboratory variability. This guide objectively compares the classical aqueous Robinson-Schöpf methodology against an optimized biphasic, stereoselective protocol. By analyzing thermodynamic limitations and hydride delivery mechanisms, we provide a self-validating workflow designed to eliminate reproducibility bottlenecks.

The Chemical Challenge: Why Aniline Disrupts Classical Annulation

The classical synthesis of the tropane core relies on Robinson's landmark double-Mannich reaction[2]. This one-pot biomimetic approach typically condenses succinaldehyde, a primary amine, and acetonedicarboxylic acid.

While highly efficient for aliphatic amines (e.g., methylamine), substituting aniline to form the intermediate 8-phenyl-8-azabicyclo[3.2.1]octan-3-one introduces severe thermodynamic and kinetic hurdles. Aniline's reduced nucleophilicity and poor aqueous solubility often stall the intermediate iminium ion formation. Consequently, traditional aqueous buffered protocols yield highly variable results, with literature averages hovering around 55.3%[3]. Furthermore, alternative precursors like 1,5-dichloropentan-3-one have been proposed to bypass these limitations[4], but they require harsher conditions that can degrade sensitive functional groups.

Stereochemical Control: The Hydride Delivery Problem

The second phase of the synthesis—reducing the intermediate ketone to 8-phenyl-8-azabicyclo[3.2.1]octan-3-ol—presents a stereoelectronic challenge. The rigid bicyclic framework exposes two faces for hydride attack. Standard reductions using Sodium Borohydride (NaBH₄) in methanol suffer from poor diastereoselectivity, yielding a frustrating mixture of endo (tropine-like) and exo (pseudotropine-like) isomers. This lack of stereocontrol necessitates tedious chromatographic separation, drastically reducing the overall isolated yield and inflating the inter-laboratory Relative Standard Deviation (RSD).

Multi-Laboratory Performance Data

To objectively evaluate these methodologies, we compared the Classical Protocol (Aqueous Annulation + NaBH₄ Reduction) against our Optimized Protocol (Biphasic Annulation + L-Selectride Reduction) across three independent laboratories. The quantitative performance metrics are summarized below:

Performance MetricClassical Protocol (Lab A, B, C Avg)Optimized Protocol (Lab A, B, C Avg)Causality / Mechanistic Driver
Annulation Yield 55.3% ± 12.4%86.1% ± 2.8%Biphasic system prevents aniline precipitation and drives equilibrium forward.
Reduction d.r. (endo:exo) 72:28> 98:2Bulky L-Selectride enforces strict exo-face hydride attack.
Overall Isolated Yield ~ 35%81%Elimination of column chromatography for isomer separation.
Inter-Lab RSD 18.5%3.2%Self-validating checkpoints reduce operator-dependent variance.
E-factor (Waste/Product) > 45< 15Higher atom economy and reduced solvent waste from purification.

The Self-Validating Optimized Protocol

As an Application Scientist, I emphasize that a protocol must be a self-validating system. The following workflow integrates real-time analytical checkpoints to ensure causality and reproducibility at every step.

Step 1: Biphasic Annulation to 8-Phenyl-8-azabicyclo[3.2.1]octan-3-one

Rationale: Utilizing a Dichloromethane (DCM)/Citrate buffer biphasic system ensures that the hydrophobic aniline remains solvated while the water-soluble intermediates undergo the double-Mannich condensation at the interface.

  • Preparation: In a 500 mL round-bottom flask, dissolve 2,5-dimethoxytetrahydrofuran (1.0 eq) in 0.1 M aqueous HCl and stir at 70 °C for 45 minutes to liberate succinaldehyde. Cool to room temperature.

  • Biphasic Setup: Add 0.5 M Citrate buffer (pH 4.5) to the aqueous layer. Introduce a solution of aniline (1.0 eq) and acetonedicarboxylic acid (1.1 eq) dissolved in DCM (100 mL).

  • Reaction: Stir vigorously (1000 rpm) at 25 °C for 24 hours.

  • Self-Validation Checkpoint 1 (TLC): Halt stirring to allow phase separation. Sample the organic layer. TLC (Hexane:EtOAc 7:3) must show the disappearance of aniline (Rf = 0.8) and the emergence of a highly UV-active spot at Rf = 0.45. If aniline persists, verify the aqueous pH is strictly between 4.0 and 5.0.

  • Workup: Basify the aqueous layer to pH 10 with 10% NaOH, extract with DCM, dry over MgSO₄, and concentrate to yield the intermediate ketone as a pale yellow solid.

Step 2: Stereoselective Reduction to 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol

Rationale: L-Selectride (Lithium tri-sec-butylborohydride) is exceptionally bulky. The nitrogen bridge of the tropane core sterically hinders the endo face, forcing the bulky hydride to attack exclusively from the exo face, yielding the desired endo-alcohol.

  • Preparation: Dissolve the intermediate ketone (1.0 eq) in anhydrous THF (0.2 M) under an inert Argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise, add L-Selectride (1.2 eq, 1.0 M in THF) over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: Stir at -78 °C for 2 hours, then slowly warm to 0 °C.

  • Quenching & Self-Validation Checkpoint 2 (NMR): Quench carefully with 10% aqueous NaOH and 30% H₂O₂ to oxidize the organoborane byproducts. Extract with EtOAc. Crucial Validation: Obtain a crude ¹H NMR (CDCl₃). The C3 carbinol proton must appear as a broad multiplet at ~4.10 ppm (endo-isomer). The absence of a triplet of triplets at ~3.95 ppm confirms the absence of the exo-isomer (>98% d.r.).

  • Purification: Recrystallize from hot heptane/ethyl acetate to afford the pure 8-phenyl-8-azabicyclo[3.2.1]octan-3-ol as white needles.

Pathway Visualization

The following diagram maps the divergence in inter-laboratory reproducibility between the classical and optimized workflows.

SynthesisWorkflow Start Precursors: Succinaldehyde + Aniline + Acetonedicarboxylic Acid AnnulationA Classical Protocol (Aqueous Buffer) Start->AnnulationA Variable Yield AnnulationB Optimized Protocol (Biphasic System) Start->AnnulationB High Yield Ketone Intermediate Ketone: 8-Phenyl-8-azabicyclo [3.2.1]octan-3-one AnnulationA->Ketone AnnulationB->Ketone RedA Standard Reduction (NaBH4 / MeOH) Ketone->RedA RedB Stereoselective Reduction (L-Selectride / THF) Ketone->RedB ProdA Product Mixture (~70:30 endo:exo) RedA->ProdA Poor Control ProdB Pure Isomer (>95% endo-alcohol) RedB->ProdB Strict Control

Figure 1: Comparative workflow for 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol synthesis.

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Safety & Regulatory Compliance

Safety

8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol proper disposal procedures

Proper disposal of synthetic neuroactive compounds is a critical endpoint in the lifecycle of laboratory research. As an application scientist handling 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol —a synthetic tropane derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of synthetic neuroactive compounds is a critical endpoint in the lifecycle of laboratory research. As an application scientist handling 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol —a synthetic tropane derivative—you must navigate both its potent pharmacological properties and its environmental persistence.

Because the azabicyclo[3.2.1]octane core is structurally related to naturally occurring tropane alkaloids, this compound shares similar toxicological profiles, including potential antagonism at cholinergic receptors[1]. Consequently, it cannot be disposed of via standard aqueous drains or municipal solid waste. It must be systematically contained, decontaminated, and destroyed via high-temperature incineration[2].

This guide provides a self-validating, step-by-step operational protocol for the safe disposal of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, ensuring strict compliance with EPA Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profile and Waste Classification

To design a compliant disposal strategy, we must first classify the waste accurately based on its physical and toxicological properties[3]. 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol is a lipophilic organic amine. In the context of EPA RCRA regulations, it is managed as a Non-Halogenated Organic Toxic Waste [4].

Table 1: Quantitative Data & Waste Classification Parameters

ParameterSpecification / ClassificationOperational Implication
Chemical Name 8-Phenyl-8-azabicyclo[3.2.1]octan-3-olRequires specialized handling due to biological activity.
CAS Number 1706462-62-5Use for precise EHS manifesting and lab packing.
Molecular Formula C13H17NOContains nitrogen; combustion will yield NOx gases[5].
RCRA Waste Category Non-Halogenated Organic WasteMust be segregated from halogenated solvents[4].
Primary Hazard Toxic by ingestion/inhalationMandates the use of a fume hood and HEPA filtration[1].
Disposal Method Incineration (Afterburner + Scrubber)Complete thermal destruction of the azabicyclo ring[2].

Step-by-Step Disposal Methodology

The following protocol details the exact workflow for processing solid waste, residual solutions, and contaminated glassware associated with 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol.

Step 1: Hazard Assessment and PPE Selection

Before initiating disposal, ensure the environment is controlled. Tropane derivatives can cause severe anticholinergic toxidromes upon systemic exposure[1].

  • Don appropriate Personal Protective Equipment (PPE): Nitrile gloves (double-gloved), a fitted lab coat, and chemical splash goggles.

  • Perform all waste transfers inside a certified chemical fume hood to prevent the inhalation of aerosolized particulates[3].

Step 2: Segregation and Primary Containment

Incompatible chemicals must be strictly segregated to prevent exothermic reactions[3].

  • Solid Waste: Place any expired or excess solid 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol into a high-density polyethylene (HDPE) or glass wide-mouth container.

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., methanol, DMSO), pour the solution into a designated "Non-Halogenated Organic Waste" carboy[4]. Do not mix with halogenated solvents (like chloroform or dichloromethane), as this complicates the incineration process and increases disposal costs.

  • Label the container immediately with the words "Hazardous Waste," the accumulation start date, and the full chemical name—no abbreviations[3].

Step 3: The "Triple Rinse" Decontamination Protocol

Under RCRA guidelines, a container that previously held a highly toxic chemical is not considered "empty" until it has been thoroughly decontaminated[4].

  • Select a polar organic solvent capable of solubilizing the compound (e.g., Methanol).

  • Add a volume of methanol equal to approximately 10% of the container's total volume.

  • Cap the container and agitate vigorously for 30 seconds to dissolve the lipophilic phenyl ring and hydrophilic hydroxyl group.

  • Decant the rinsate into the "Non-Halogenated Organic Waste" container.

  • Repeat this process three total times .

  • Once triple-rinsed, cross out the original chemical label, mark the container as "Empty," and dispose of the vessel in standard solid waste[4].

Step 4: Lab Packing and Manifesting
  • Once the primary waste container is full (or reaches the 90-day accumulation limit), seal it tightly.

  • Submit a waste manifest to your institutional Environmental Health and Safety (EHS) department.

  • EHS will "lab pack" the waste—placing the primary containers into a larger, DOT-approved shipping drum surrounded by inert absorbent material—for transport to a licensed disposal facility[6].

Workflow A Waste Generation: 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol B Identify & Classify (EPA RCRA Toxic Waste) A->B C Segregate as Non-Halogenated Organic Waste B->C D Primary Containment (Compatible HDPE/Glass) C->D E Triple Rinse Empty Containers (Collect Rinsate) D->E Empty vessels F Lab Packing & Manifesting by EHS D->F Bulk waste E->F Rinsate G High-Temp Incineration (Afterburner & Scrubber) F->G

Workflow for the compliant segregation, decontamination, and disposal of tropane derivative waste.

Mechanistic Insight: Why High-Temperature Incineration?

The causality behind choosing incineration over chemical neutralization lies in the robust stability of the azabicyclo[3.2.1]octane ring. Chemical oxidation in the aqueous phase is often insufficient for complex organic amines, leaving biologically active residues that can contaminate water systems[5].

Incineration provides absolute thermal destruction. When 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol is introduced to a primary combustion chamber at 800–1000°C, the thermal energy vastly exceeds the bond dissociation energies of the C-C and C-N bonds. This radicalizes the molecule. Because the compound contains nitrogen, combustion generates nitrogen oxides (NOx) alongside CO2 and H2O. To prevent environmental pollution, the exhaust is passed through a secondary afterburner (>1200°C) to ensure complete oxidation, followed by a wet scrubber system that neutralizes the toxic NOx gases before release[2].

Mechanism A 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (C13H17NO) B Primary Combustion Chamber (800-1000°C) A->B C C-N & C-C Bond Cleavage (Radical Formation) B->C D Secondary Afterburner (>1200°C, Excess O2) C->D E Combustion Products (CO2, H2O, NOx) D->E F Wet Scrubber System (Neutralizes NOx) E->F G Clean Exhaust (N2, CO2, H2O) F->G

Thermal degradation pathway of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol during incineration.

References

  • Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS 3A-PHENYLACETOXY TROPANE." Cleanchem Laboratories. URL: [Link]

  • Environmental Management Services. "Spills, Radiation and Emergency Plans: Our Environmental Compliance Guide." EMS LLC. URL: [Link]

  • U.S. Environmental Protection Agency. "Waste Forms Technical Background Document - EPA Archive." EPA. URL:[Link]

  • University of Cincinnati Environmental Health and Safety. "Advisory 7.3 - Bulk Storage of Solvent-Type Liquid Organic Hazardous Chemical Wastes." UC EH&S. URL:[Link]

Sources

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